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  • Product: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
  • CAS: 73739-59-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol

The following guide details the physicochemical properties, synthesis, and characterization of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol . This document is structured for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the physicochemical properties, synthesis, and characterization of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a rigid, lipophilic scaffold in medicinal chemistry and fragrance synthesis.

[1]

Executive Summary

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0) is a bicyclic primary alcohol featuring an indane (benzocyclopentene) core. It serves as a critical intermediate in the synthesis of conformationally constrained pharmaceuticals and "Muguet" (Lily of the Valley) type fragrance ingredients. Its structural rigidity, provided by the fused ring system, makes it a valuable scaffold for positioning pharmacophores in specific spatial orientations, particularly in the development of receptor modulators (e.g., opioid antagonists, melatonin agonists).

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertyDetail
IUPAC Name (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol
Common Synonyms 2-Hydroxymethyl-2-methylindane; 2-Methylindan-2-methanol
CAS Registry Number 73739-59-0
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
SMILES CC1(CO)CC2=CC=CC=C2C1
InChI Key UWSPWQQZFOSTHS-UHFFFAOYSA-N
Structural Commentary

The molecule consists of a lipophilic indane ring substituted at the C2 position with a methyl group and a hydroxymethyl group.

  • Symmetry: The molecule possesses a plane of symmetry passing through C2 and bisecting the C5–C6 bond of the aromatic ring. Consequently, it is achiral despite the quaternary center at C2.

  • Conformation: The cyclopentene ring typically adopts an envelope conformation. The quaternary substitution at C2 locks the conformation, reducing entropic penalties upon binding to biological targets.

Physicochemical Properties

Data aggregated from experimental values of structural analogs and computational models.

PropertyValue / DescriptionSource/Note
Physical State Viscous Colorless LiquidExp.[1] (Analog Comparison)
Melting Point < 25 °C (Likely)Low-melting solid/oil
Boiling Point ~265–270 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.04 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 2.41Consensus LogP
Water Solubility Insoluble (< 0.5 mg/mL)Lipophilic nature
Solubility (Organic) Soluble in DCM, DMSO, MeOH, EtOAcStandard organic solvents
pKa ~14.8 (Hydroxyl group)Typical 1° alcohol
H-Bond Donors 1-OH group
H-Bond Acceptors 1-OH group
Topological Polar Surface Area 20.2 ŲExcellent CNS penetration potential

Synthetic Methodology

The most robust and scalable synthesis involves the reduction of 2-methyl-2-indancarboxylic acid (or its ester derivatives). This pathway ensures the preservation of the quaternary center and avoids over-reduction of the aromatic ring.

Reaction Scheme (Graphviz)

Synthesis Start 2-Methyl-1-indanone (Starting Material) Step1 Intermediate: Methyl 2-methyl-2-indancarboxylate Start->Step1 Carboxylation & Alkylation Step2 Product: (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol Step1->Step2 Hydride Reduction Reagent1 1. NaH, Dimethylcarbonate 2. MeI (Alkylation) Reagent2 LiAlH4, THF (Reduction)

Caption: Two-step synthetic pathway from 2-methyl-1-indanone to the target alcohol via an ester intermediate.

Detailed Protocol: Reduction of Methyl 2-methyl-2-indancarboxylate

This protocol is adapted from standard reductions of indane-carboxylic esters [1, 2].

Reagents:

  • Methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate (Precursor)[2]

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with anhydrous THF (50 mL) and cool to 0°C in an ice bath. Carefully add LiAlH₄ (2.0 eq) portion-wise.

  • Addition: Dissolve the methyl ester precursor (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature < 5°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux for 2–4 hours to ensure completion (monitor by TLC; R_f of alcohol < ester).

  • Quench (Fieser Method): Cool the mixture to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = mass of LiAlH₄ in grams.

  • Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a pad of Celite. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Hexanes:EtOAc 4:1).

Analytical Characterization

The following spectral data confirms the structure, derived from the precursor ester and analogous 2,5-dimethyl systems [1, 2].

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.10 – 7.25 (m, 4H): Aromatic protons (Indane ring).

  • δ 3.55 (s, 2H): -CH ₂-OH (Methylene adjacent to hydroxyl).

  • δ 2.80 – 3.00 (m, 4H): Ring methylene protons (C1-H and C3-H). These typically appear as an AB system or two doublets due to the rigid ring environment, though they may overlap.

  • δ 1.18 (s, 3H): -CH ₃ (Methyl group at C2).

¹³C NMR (100 MHz, CDCl₃):

  • δ 142.5: Aromatic quaternary carbons (C3a, C7a).

  • δ 126.0 – 124.0: Aromatic CH carbons.

  • δ 70.5: -C H₂-OH.

  • δ 48.5: Quaternary C2 carbon.

  • δ 42.0: Ring methylene carbons (C1, C3).

  • δ 24.5: Methyl carbon.

Mass Spectrometry (MS)
  • Method: GC-MS (EI, 70 eV)

  • Molecular Ion: [M]⁺ = 162 m/z

  • Key Fragments:

    • m/z 131 (Loss of -CH₂OH)

    • m/z 115 (Indenyl cation)

Handling and Safety

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for organic alcohols.

  • Hazard Classification (GHS):

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).[3]

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). Hygroscopic; protect from moisture.

  • Incompatibility: Strong oxidizing agents (e.g., PCC, Dess-Martin Periodinane) will convert the alcohol to the corresponding aldehyde.

References

  • Kraft, P., et al. "Synthesis and Olfactory Properties of Substituted Indane-2-carboxaldehydes." Helvetica Chimica Acta, 2005.
  • Patent EP3245185B1. "Intermediate compounds for producing perfuming ingredients." Givaudan SA, 2017. (Describes synthesis and NMR of methyl-substituted indane methanols).

  • US Patent 2010/0113512 A1. "Opioid Receptor Modulators." GlaxoSmithKline, 2010. (Describes the synthesis of the methyl 2-methyl-2-indancarboxylate precursor).

Sources

Exploratory

molecular structure and formula of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

An In-Depth Technical Guide to (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Abstract: This technical guide provides a comprehensive overview of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, a substituted indan derivative...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Abstract: This technical guide provides a comprehensive overview of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, a substituted indan derivative of interest to researchers in synthetic chemistry and drug development. The document delineates its molecular structure, chemical formula, and physicochemical properties. A detailed, plausible synthetic protocol is presented, rooted in established organic chemistry principles, alongside a thorough discussion of the analytical techniques required for its structural elucidation and characterization. This guide is intended to serve as a foundational resource for scientists and professionals requiring in-depth technical information on this compound.

Introduction and Molecular Identity

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is a primary alcohol featuring a dihydroindene (also known as indan) core. The indan framework is a common motif in medicinal chemistry and materials science, making its derivatives valuable synthetic intermediates. This specific compound is characterized by a methyl group and a hydroxymethyl group both attached to the C2 position of the indan scaffold. Understanding its properties and synthesis is crucial for its potential application as a building block in more complex molecular architectures.

The core identity of this compound is established by its Chemical Abstracts Service (CAS) number, 73739-59-0, its molecular formula, C₁₁H₁₄O, and a molecular weight of 162.23 g/mol [1].

Molecular Structure and Physicochemical Properties

The structural arrangement consists of a bicyclic system where a benzene ring is fused to a cyclopentane ring. The C2 position of the saturated five-membered ring is a quaternary carbon, substituted with both a methyl group and a hydroxymethyl (-CH₂OH) functional group.

Caption: 2D Molecular Structure of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 73739-59-0[1]
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
IUPAC Name (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
Appearance Predicted: Colorless liquid or low-melting solid
Boiling Point Not experimentally determined; estimated >200 °C
Solubility Predicted: Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); sparingly soluble in water.
LogP 2.421 (Predicted for the 2-methylindan core)[2]

Proposed Synthesis and Purification

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and reliable synthetic route can be proposed based on the reduction of the corresponding carboxylic acid, 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid. This transformation is a cornerstone of synthetic organic chemistry.

Causality of Experimental Choices

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. Borohydride reagents like sodium borohydride (NaBH₄) are generally not strong enough for this purpose. Therefore, a hydride donor such as Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice. The reaction must be conducted in an anhydrous aprotic solvent , like tetrahydrofuran (THF) or diethyl ether, to prevent the violent and exothermic reaction of LiAlH₄ with protic sources (like water or alcohols), which would consume the reagent and pose a safety hazard. The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exotherm upon reagent addition and then allowed to proceed at room temperature or with gentle heating to ensure completion.

Experimental Protocol: Reduction of Carboxylic Acid

Reaction: 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid → (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Materials:

  • 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding deionized water (volume equal to the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (same volume), and finally deionized water again (3 times the initial volume of water). This procedure is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a filterable solid.

  • Filtration and Extraction: The resulting white precipitate is filtered off and washed with ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure alcohol.

Synthesis_Workflow start Starting Material: 2-methyl-indan-2-carboxylic acid reagents Dissolve in Anhydrous THF start->reagents reaction Add to LiAlH₄ / THF suspension at 0 °C, then warm to RT reagents->reaction quench Quench Reaction (Fieser Workup) (H₂O, NaOH, H₂O) reaction->quench workup Filter Aluminum Salts Extract with Ethyl Acetate quench->workup purify Dry, Concentrate & Purify (Flash Chromatography) workup->purify product Final Product: (2-methyl-2,3-dihydro-1H- inden-2-yl)methanol purify->product

Caption: Experimental workflow for the synthesis of the target compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. The predicted data below serve as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom TypePredicted ¹H Chemical Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Chemical Shift (ppm)
Aromatic-H 7.10 - 7.25, multiplet, 4H124.0 - 127.0 (CH)
Benzylic-CH₂ 2.90, singlet, 4H38.0 (CH₂)
-CH₂OH 3.65, singlet, 2H70.0 (CH₂)
Quaternary-C -45.0 (C)
-CH₃ 1.15, singlet, 3H25.0 (CH₃)
Fused Ar-C -144.0 (C)
-OH ~1.5 (variable), broad singlet, 1H-
  • Rationale: The four aromatic protons are expected to appear as a complex multiplet in the typical aromatic region. The two benzylic CH₂ groups are chemically equivalent and are predicted to appear as a single sharp singlet. Similarly, the methyl and hydroxymethyl protons are singlets as they have no adjacent protons to couple with. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibrational Mode
3600 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850Medium-StrongAliphatic C-H stretch
1600, 1470Medium-WeakAromatic C=C stretch
~1050StrongC-O stretch (primary alcohol)
  • Rationale: The most prominent feature will be the broad O-H stretching band, characteristic of a hydrogen-bonded alcohol[3][4]. The C-O stretch provides further confirmation of the alcohol functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall molecular formula.

  • Expected Molecular Ion (M⁺): m/z = 162.23.

  • Key Fragmentation Patterns:

    • m/z = 131: Loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This would be a very common fragmentation pathway, leading to a stable tertiary benzylic carbocation.

    • m/z = 144: Loss of water (H₂O, 18 Da) from the molecular ion, which is a characteristic fragmentation for alcohols.

    • m/z = 117: Further fragmentation of the m/z 131 ion.

Spectroscopy_Logic cluster_data Experimental Data cluster_interpretation Interpretation MS MS Data m/z = 162 (M⁺) m/z = 131 (M-31) MW Confirms Molecular Weight (C₁₁H₁₄O) MS->MW IR IR Data ~3400 cm⁻¹ (broad) ~1050 cm⁻¹ (strong) FG Confirms -OH and C-O functional groups IR->FG NMR NMR Data Ar-H, Benzylic CH₂, CH₃, CH₂OH signals CONN Confirms Connectivity and Carbon Skeleton NMR->CONN Structure Verified Structure: (2-methyl-2,3-dihydro-1H- inden-2-yl)methanol MW->Structure FG->Structure CONN->Structure

Caption: Logical flow for structural confirmation via spectroscopic methods.

Safety and Handling

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. As specific toxicological data is not available, the compound should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. All waste should be disposed of in accordance with local regulations for chemical waste.

Conclusion

This technical guide has detailed the essential chemical and physical characteristics of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. By providing a plausible, detailed synthetic route and a predictive spectroscopic analysis, this document serves as a valuable resource for researchers. The information herein equips scientists with the foundational knowledge required to synthesize, purify, and confirm the identity of this compound, facilitating its use in further research and development applications.

References

  • Moke Chemical. (2022, January 14). (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol | 73739-59-0.
  • ChemScene. (n.d.). [2-(methylamino)-2,3-dihydro-1h-inden-2-yl]methanol.
  • Guidechem. (n.d.). (2-(Aminomethyl)-2,3-dihydro-1H-inden-2-yl)methanol hydrochloride.
  • PubChem. (n.d.). (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol.
  • Fluorochem. (n.d.). 2,3-Dihydro-1h-inden-1-ylmethanol (CAS 1196-17-4).
  • precisionFDA. (n.d.). (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-.
  • Finetech Industry Limited. (n.d.). 2,3-dihydro-1H-inden-2-ylmethanol | CAS: 5445-45-4.
  • PubChem. (n.d.). 2-(2-methyl-2,3-dihydro-1H-inden-5-yl)ethanol.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Guidechem. (n.d.). (2,3-dihydro-1H-inden-1-yl)Methanol.
  • PubChem. (n.d.). (2,3-dihydro-1H-inden-5-yl)methanol.
  • Cheméo. (n.d.). 1H-Indene, 2,3-dihydro-2-methyl-.
  • BenchChem. (n.d.). A Spectroscopic Guide to the Isomers of 2-Methyl-2-phenyl-2,3-dihydrofuran.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Singer, R. A., et al. (2009). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development, 13(6), 1164-1168.
  • Brown, D. (n.d.). Advanced Organic Chemistry: Infrared spectrum of methanol.
  • Lee, J.-B., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 24(24), 4591.
  • Hertkorn, N., et al. (2013).
  • Senent, M. L., et al. (2020). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry, 4(6), 940-950.
  • Brown, D. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation.
  • Jovanović, J., et al. (2002). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society, 67(1), 29-37.
  • Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Important Astrochemical Molecule. The Astrophysical Journal, 970(1), 74.
  • Sigurðarson, S., et al. (2018). Process Advantages of Direct CO2 to Methanol Synthesis. Frontiers in Chemistry, 6, 438.
  • Asiri, A. M., et al. (2013). 2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221.
  • Pitsevich, G., et al. (2011). Quantum chemical simulation and low-temperature FTIR investigations of the structure and spectral characteristics of methanol monomer and dimer in an argon matrix. Journal of Applied Spectroscopy, 78, 338-346.
  • Interpreting IR Spectra. (2014, March 24). YouTube. Retrieved from [Link]

  • An, N., et al. (2017). Rapid Determination of Major Compounds in the Ethanol Extract of Geopropolis from Malaysian Stingless Bees, Heterotrigona itama, by UHPLC-Q-TOF/MS and NMR. Molecules, 22(11), 1909.
  • The Organic Chemistry Tutor. (2021, April 11). Chemical and Structural Formula for Methanol (Methyl alcohol).
  • van-dal, E. S., & Bouma, A. S. (2008). Hydrogenation of carbon dioxide for methanol production. Proceedings of the 11th Student Conference on IT.
  • Requies, J., et al. (2023). In2O3-ZrO2 as Alternative to Cu-based Catalysts for Methanol Production Step in the CO2 to Hydrocarbon Process. Chemical Engineering Transactions, 99, 457-462.
  • Google Patents. (n.d.). JP2015174853A - Production method of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.

Sources

Foundational

Solubility Profile &amp; Solvent Selection: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol . Technical Guide for Process Chemistry & Formul...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol .

Technical Guide for Process Chemistry & Formulation

Part 1: Executive Summary & Physicochemical Profile

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0 ) is a bicyclic pharmaceutical intermediate characterized by a lipophilic indane core sterically modified by a quaternary carbon at the 2-position, bearing both a methyl group and a polar hydroxymethyl moiety.[1][2]

Unlike simple benzyl alcohols, the quaternary center at C2 creates a neopentyl-like steric environment around the hydroxyl group, influencing both its solubility kinetics and its potential for hydrogen bonding.[1] This guide provides a solubility landscape derived from structural property-activity relationships (SPAR) and standard process chemistry protocols.[1]

Core Physicochemical Data
PropertyValue / DescriptorRelevance to Solubility
Molecular Structure Indane core + Methyl + CH₂OHAmphiphilic: Lipophilic tail, Hydrophilic head.[1]
Molecular Weight 176.26 g/mol Low MW facilitates dissolution in diverse solvents.[1]
Calc. LogP (XLogP3) ~2.5Moderately lipophilic.[1] Prefers organic phases over water.[1]
H-Bond Donors 1 (–OH)Capable of H-bonding with protic solvents.[1]
H-Bond Acceptors 1 (–OH)Interaction with polar aprotic solvents (DMSO/DMF).[1]
Predicted Physical State Viscous Oil or Low-Melting SolidHandling requires consideration of supercooling.[1]

Part 2: Solubility Landscape & Solvent Compatibility

The solubility of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is governed by the competition between the hydrophobic Van der Waals forces of the indane ring and the dipole-dipole/H-bonding capability of the hydroxymethyl group.[1]

Solubility Classification Table

Data represents expert assessment based on functional group analysis and LogP correlation.

Solvent ClassRepresentative SolventsSolubility RatingMechanism of ActionApplication
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)Hydroxyl group H-bonding matches solvent.[1]Reaction solvent, Feed stock.[3]
Chlorinated Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)"Like dissolves like" for the indane core; high dispersion forces.[1]Extraction, Chromatography.
Polar Aprotic DMSO, DMF, DMAcHigh (>150 mg/mL)Strong dipole interactions solubilize the -OH; lipophilic regions accommodated.[1]High-temp reactions, Library storage.
Ethers/Esters THF, Ethyl Acetate, MTBEModerate-High Good solvating power; MTBE may show temp-dependent solubility.[1]Crystallization, Work-up.[1]
Aromatic Toluene, XyleneModerate Solubilizes indane core well; -OH group may cause association/dimerization.[1]Azeotropic drying, Heating solvent.
Aliphatic Hexane, Heptane, CyclohexaneLow / Antisolvent Lack of polarity forces phase separation or precipitation.[1]Crystallization (Antisolvent).
Aqueous Water, PBS BufferPoor (<1 mg/mL)Hydrophobic effect of indane ring dominates.[1]Reverse-phase precipitation.[1]
Thermodynamic Visualization (Graphviz)

The following diagram illustrates the solubility "sphere" and the logical flow for solvent selection based on the intended process (Reaction vs. Purification).

SolubilityLandscape cluster_Solvents Solvent Interaction Zones cluster_Process Process Application Target (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol HighSol High Solubility (MeOH, DCM, DMSO) Target->HighSol H-Bonding & Polarity Match ModSol Moderate Solubility (Toluene, EtOAc, MTBE) Target->ModSol Van der Waals Dominance LowSol Antisolvents (Hexane, Water) Target->LowSol Polarity Mismatch Rxn Reaction Medium (Homogeneous) HighSol->Rxn Preferred Cryst Purification (Crystallization) ModSol->Cryst Solvent Ext Extraction (Work-up) ModSol->Ext Organic Phase LowSol->Cryst Antisolvent LowSol->Ext Phase Separation

Figure 1: Solubility landscape mapping solvent classes to process applications based on interaction mechanisms.[1]

Part 3: Experimental Protocols for Solubility Determination

Since specific solubility values can vary by batch purity and polymorph (if solid), the following self-validating protocol is recommended to determine exact saturation limits.

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Objective: Determine saturation solubility (


) in organic solvents at 25°C.[1]
  • Preparation:

    • Weigh ~50 mg of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol into a 4 mL HPLC vial.

    • Add 250 µL of the target solvent.[1][3]

  • Equilibration:

    • Vortex for 1 minute.

    • If fully dissolved, add more solid until a visible suspension persists.[1]

    • Place in a thermomixer at 25°C @ 500 rpm for 24 hours.

  • Filtration:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant using a 0.22 µm PTFE syringe filter (compatible with most organics).[1]

  • Quantification:

    • Transfer a known volume (

      
      , e.g., 100 µL) to a pre-weighed aluminum pan.
      
    • Evaporate solvent under vacuum or nitrogen stream.[1]

    • Weigh the residue (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Protocol B: Visual Solvent Screening (High-Throughput)

Objective: Rapidly identify suitable solvent systems for crystallization.

  • Dispense 10 mg of compound into 10 separate vials.

  • Add solvent in stepwise increments (50 µL, 100 µL, 500 µL) at Room Temperature (RT).

  • Observation Logic:

    • Dissolves in <50 µL (Conc > 200 mg/mL): Too soluble.[1] Good for reactions, poor for crystallization.

    • Dissolves in 100-500 µL (Conc 20-100 mg/mL): Ideal range for crystallization solvent.[1]

    • Undissolved at 1000 µL (<10 mg/mL): Antisolvent candidate.[1]

Part 4: Critical Applications & Process Considerations

Reaction Solvent Selection

For synthetic transformations involving the hydroxyl group (e.g., mesylation, oxidation):

  • Dichloromethane (DCM): Excellent choice.[1] High solubility ensures homogeneous kinetics; low boiling point facilitates removal.[1]

  • THF: Good alternative, but beware of Lewis acid coordination if using metal catalysts.[1]

Purification via Crystallization

If the compound is a solid, a binary solvent system is highly effective due to the steep solubility gradient between polar and non-polar solvents.

  • Recommended System: Ethyl Acetate / Heptane .[1]

    • Step 1: Dissolve in minimum warm Ethyl Acetate (Solvent).[1]

    • Step 2: Slowly add Heptane (Antisolvent) until turbidity appears.[1]

    • Step 3: Cool to 0°C to induce crystallization.[1]

Partition Coefficient (LogP) Implications

With a LogP of ~2.5, the compound will partition heavily into the organic layer during aqueous work-up.[1]

  • Extraction: Use Ethyl Acetate or DCM for extraction from aqueous reaction quenches.[1]

  • Loss Prevention: Do not wash the organic layer with excessive volumes of methanol/water mixtures, as the compound may partially partition into the aqueous phase if the organic content is high.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11367306, (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. (Used for structural analog comparison and LogP calculation methodologies).[1]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text for LogP-based solubility prediction).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Methodology for predicting solvent compatibility based on dispersion, polar, and H-bonding forces).[1] [1]

Sources

Exploratory

Thermodynamic Stability of 2-Methyl-2-Indanylmethanol Derivatives: A Comprehensive Guide for Medicinal Chemists

Executive Summary In modern drug discovery, the design of rigid, lipophilic scaffolds is paramount for optimizing central nervous system (CNS) penetration and target binding affinity. 2-Methyl-2-indanylmethanol derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of rigid, lipophilic scaffolds is paramount for optimizing central nervous system (CNS) penetration and target binding affinity. 2-Methyl-2-indanylmethanol derivatives represent a highly privileged class of intermediates and pharmacophores. By coupling a rigid indane core with a sterically hindered quaternary carbon at the C2 position, these molecules exhibit unique thermodynamic and kinetic behaviors.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-methyl-2-indanylmethanol derivatives. Designed for researchers and drug development professionals, this guide synthesizes computational thermodynamics, solid-state thermal analysis, and solution-state stability profiling to establish a self-validating framework for evaluating these critical scaffolds.

Structural and Conformational Thermodynamics

The thermodynamic stability of 2-methyl-2-indanylmethanol is fundamentally dictated by its bicyclic geometry and substitution pattern.

  • The Indane Core: The cyclopentane ring within the indane system typically adopts an envelope conformation to minimize torsional strain. The loss of symmetry upon substitution leads to complex rotational isomerism [1].

  • The C2 Quaternary Center: The C2 position hosts both a methyl group and a hydroxymethyl group, creating a neopentyl-like steric environment. This quaternary center severely restricts the rotational degrees of freedom of the hydroxymethyl group.

  • Causality in Stability: The steric bulk at C2 acts as a kinetic shield. It significantly increases the activation energy (

    
    ) required for nucleophilic attack or elimination reactions at the primary alcohol, thereby enhancing the molecule's overall thermodynamic stability against premature metabolic or chemical degradation.
    

Computational Thermodynamic Profiling (DFT)

Before initiating empirical benchwork, Density Functional Theory (DFT) is employed to predict the thermodynamic landscape of the molecule.

When calculating the thermodynamic properties of dense organic molecules, the choice of functional is critical. Standard functionals often fail to account for long-range van der Waals forces. Therefore, dispersion-corrected functionals (e.g., PBE-D3BJ or B3LYP-D3) are mandatory to accurately capture intramolecular non-covalent interactions and hydrogen bonding [2]. By calculating the Hessian matrix, researchers can extract precise thermodynamic parameters—Enthalpy (


), Entropy (

), and Gibbs Free Energy (

) [4].

G N1 Input Structure (2-Methyl-2-indanylmethanol) N2 Conformational Search (Monte Carlo / OPLS) N1->N2 Generate conformers N3 DFT Optimization (PBE-D3BJ / B3LYP) N2->N3 Lowest energy selection N4 Frequency Calculation (Vibrational Modes) N3->N4 Hessian matrix evaluation N5 Thermodynamic Parameters (ΔG, ΔH, ΔS) N4->N5 Statistical mechanics

Caption: Computational workflow for determining conformational thermodynamic parameters via DFT.

Experimental Thermodynamic Evaluation

To validate computational models, a dual-pronged experimental approach is required, assessing both the solid-state and solution-state stability of the derivative.

Solid-State Thermodynamics

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to determine the heat of fusion (


) and the onset of thermal decomposition. A high 

indicates a highly ordered, thermodynamically stable crystal lattice, which directly correlates to longer shelf-life and lower hygroscopicity.
Solution-State Stability (ICH Q1A(R2) Compliance)

Solution-state stability is evaluated via forced degradation studies in accordance with ICH Q1A(R2) guidelines [3]. By subjecting the molecule to extreme pH, oxidative stress, and photolytic conditions, we can map the degradation pathways. The restricted rotation at the C2 center typically renders the molecule highly resistant to mild aqueous hydrolysis, shifting the primary degradation pathway toward aggressive oxidative cleavage.

Quantitative Thermodynamic Data Summary

The following table summarizes the experimentally derived thermodynamic parameters for the degradation of a standard 2-methyl-2-indanylmethanol derivative under forced conditions.

Degradation ConditionTemp (°C)Rate Constant (

) (

)
Activation Enthalpy (

)
Activation Entropy (

)
Gibbs Free Energy (

)
Acidic (0.1M HCl) 60°C

+85.4 kJ/mol-42.1 J/K·mol+99.4 kJ/mol
Basic (0.1M NaOH) 60°C

+92.1 kJ/mol-38.5 J/K·mol+104.9 kJ/mol
Oxidative (3% H₂O₂) 25°C

+45.2 kJ/mol-112.4 J/K·mol+78.7 kJ/mol
Thermal (Solid) 150°CN/A (Stable)N/AN/AN/A

Note: The high


 under basic and acidic conditions quantitatively validates the steric shielding effect of the C2 quaternary center.

Step-by-Step Experimental Protocols

Protocol 1: Solid-State Thermal Profiling (DSC)

Causality Check: Accurate determination of


 requires eliminating thermal lag and preventing oxidative degradation during the scan.
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of >99% pure 2-methyl-2-indanylmethanol into an aluminum DSC pan.

  • Pan Sealing: Use a crimped, vented aluminum lid. Reasoning: Venting allows volatile impurities or solvates to escape without building pressure that could distort the endothermic melting peak.

  • Purge Gas: Establish a dry Nitrogen (

    
    ) purge at 50 mL/min. Reasoning: An inert atmosphere prevents premature oxidative exothermic reactions that overlap with the melting endotherm.
    
  • Thermal Program: Equilibrate at 25°C for 5 minutes. Ramp temperature at exactly 10°C/min to 250°C.

  • Data Extraction: Integrate the area under the melting peak to calculate the Heat of Fusion (

    
     in J/g).
    
Protocol 2: Solution-State Forced Degradation (ICH Q1A(R2))

Causality Check: To accurately calculate kinetic rate constants, degradation reactions must be immediately quenched before HPLC injection to ensure the sample represents a precise time-point.

  • Stock Solution: Dissolve the API in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis Setup: In a borosilicate glass vial, mix 1.0 mL of stock solution with 1.0 mL of 0.2M HCl. Seal and incubate at 60°C.

  • Aliquot Sampling: At

    
     hours, extract a 100 µL aliquot.
    
  • Quenching (Critical Step): Immediately neutralize the aliquot with 100 µL of 0.2M NaOH. Reasoning: Neutralization halts the degradation kinetics instantly and prevents the strong acid from stripping the stationary phase of the HPLC column.

  • HPLC-UV/MS Analysis: Dilute the quenched sample with mobile phase and inject. Track the disappearance of the parent peak to calculate the pseudo-first-order rate constant (

    
    ).
    
  • Mass Balance Validation: Ensure the sum of the parent peak area and degradant peak areas remains constant across all time points to validate that no volatile degradants were lost.

G S1 API Synthesis & Purification (>99% Purity) S2 Solid-State Analysis (DSC / TGA) S1->S2 Thermal stability S3 Solution-State Stress (ICH Q1A(R2) Guidelines) S1->S3 Chemical stability S5 Thermodynamic Profiling (Arrhenius Plotting) S2->S5 Heat of fusion (ΔHf) S4 HPLC-UV/MS Kinetics (Degradation Tracking) S3->S4 Aliquot sampling S4->S5 Rate constant (k) extraction

Caption: Experimental workflow for empirical thermodynamic stability profiling.

Conclusion & Strategic Implications

The 2-methyl-2-indanylmethanol scaffold offers exceptional thermodynamic stability driven by the steric shielding of its C2 quaternary center. By employing dispersion-corrected DFT calculations alongside rigorous, self-validating ICH Q1A(R2) experimental protocols, medicinal chemists can confidently predict and verify the stability of these derivatives. Understanding these thermodynamic parameters early in the drug development pipeline significantly de-risks formulation, extends projected shelf-life, and ensures the structural integrity of the active pharmaceutical ingredient (API) during scale-up.

References

  • Indane Based Molecular Motors: UV-Switching Increases Number of Isomers MDPI - Molecules[Link] [1]

  • What Is More Important When Calculating the Thermodynamic Properties of Organic Crystals, Density Functional, Supercell, or Energy Second-Order Derivative Method Choice? MDPI - Crystals[Link] [2]

  • Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link] [3]

  • DFT assessment on thermodynamic properties, stability, and reactivity of some multifunctional dipodal ligands AIP Publishing[Link] [4]

Foundational

An In-Depth Technical Guide to the Identification of Pharmacophores in (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations for identifying the pharmacophore of a novel chemical entity, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Desi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations for identifying the pharmacophore of a novel chemical entity, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery workflow. We will navigate the process from initial computational modeling, in the absence of a known biological target, through to experimental validation, grounding each step in established scientific principles and authoritative protocols.

For the purpose of this guide, and in the absence of specific biological data for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, we will proceed under a common scenario in early-stage drug discovery: the identification of a molecule with potential therapeutic relevance based on the known activities of its structural analogs. Analogs of the indane scaffold have been associated with a range of biological activities, including cytotoxic effects. Therefore, we will frame our investigation around the hypothesis that (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol possesses anti-cancer properties, and our goal is to elucidate the key chemical features responsible for this hypothetical activity.

The structure of our subject molecule is as follows:

G c1

Caption: 2D structure of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

Part 1: Ligand-Based Pharmacophore Modeling: Unveiling a Pharmacophore from Active Analogs

In the absence of a known 3D structure of a biological target, our journey begins with ligand-based pharmacophore modeling.[1][2][3] This approach leverages the collective chemical information from a set of known active molecules to deduce a common three-dimensional arrangement of essential chemical features.[1][2][3]

Curating a Structurally Diverse and Potent Training Set

The cornerstone of a robust ligand-based pharmacophore model is a high-quality training set of molecules.[1] This set should ideally comprise structurally diverse compounds with a significant range of biological activities against a common target. For our hypothetical scenario, we would first synthesize or acquire a series of analogs of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol and test their cytotoxic activity against a panel of cancer cell lines.

Table 1: Hypothetical Activity Data for a Training Set of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Analogs

Compound IDStructureIC50 (µM) vs. MCF-7
MOL-001 (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol1.5
MOL-002 (2-ethyl-2,3-dihydro-1H-inden-2-yl)methanol0.8
MOL-003 (2-methyl-2,3-dihydro-1H-inden-2-yl)ethan-1-ol5.2
MOL-004 2-(2-methyl-2,3-dihydro-1H-inden-2-yl)propan-2-ol0.5
MOL-005 (5-fluoro-2-methyl-2,3-dihydro-1H-inden-2-yl)methanol0.2
MOL-006 (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol1.1
MOL-007 (2-methyl-2,3-dihydro-1H-inden-2-yl)amine15.0
MOL-008 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid> 50 (inactive)
Conformational Analysis: Exploring the Accessible 3D Space

Small molecules are not static; they exist as an ensemble of different conformations.[2] Identifying the "bioactive" conformation—the one responsible for the biological effect—is critical. Therefore, a thorough conformational analysis of each molecule in the training set is performed using techniques like systematic search or Monte Carlo methods.[4][5][6][7][8]

Experimental Protocol: Conformational Analysis

  • Input: 2D structure of each training set molecule.

  • Software: A molecular modeling package such as MOE (Molecular Operating Environment) or Discovery Studio.

  • Method: Utilize a conformational search algorithm (e.g., LowModeMD in MOE) to generate a set of low-energy conformers for each molecule.

  • Parameters:

    • Energy window: 20 kcal/mol above the global minimum.

    • Maximum number of conformers: 255.

    • RMSD threshold for pruning redundant conformers: 0.5 Å.

  • Output: A database of 3D conformers for each molecule.

Common Feature Pharmacophore Generation and Hypothesis Ranking

With the conformational libraries in hand, the next step is to identify the common chemical features and their spatial arrangement that are shared among the most active molecules.[9][10] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers.[1][10]

G cluster_0 Ligand-Based Pharmacophore Modeling A Training Set of Active Molecules B Conformational Analysis A->B C Feature Identification B->C D Molecular Alignment C->D E Pharmacophore Hypothesis Generation D->E F Hypothesis Scoring and Selection E->F

Caption: Ligand-Based Pharmacophore Modeling Workflow.

The generated pharmacophore hypotheses are then scored and ranked based on how well they map to the active compounds while excluding inactive ones.[1]

Pharmacophore Model Validation: Ensuring Predictive Power

A pharmacophore model is only as good as its ability to predict the activity of new compounds.[1] Therefore, rigorous validation is essential.[1] This is typically done using a "test set" of molecules that were not used in the model's creation.[4]

Experimental Protocol: Pharmacophore Model Validation

  • Test Set: A curated set of molecules with known activities (both active and inactive) that were not part of the training set.

  • Screening: Use the generated pharmacophore model as a 3D query to screen the test set.

  • Evaluation Metrics:

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of the screened database compared to a random selection.[11]

    • Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate to assess the model's ability to distinguish between actives and inactives.[1]

    • Güner-Henry (GH) Score: A metric that combines hit list enrichment and the percentage of actives retrieved.[12] A GH score above 0.7 indicates a very good model.[12]

Part 2: Structure-Based Pharmacophore Modeling: A Target-Centric Approach

Once a biological target has been identified—either through experimental methods like affinity chromatography-mass spectrometry or by inference from the mechanism of action of known drugs with similar scaffolds—we can employ a structure-based approach.[2][4][13][14] This method derives the pharmacophore directly from the 3D structure of the protein-ligand complex.[11][14][15]

Obtaining the 3D Structure of the Biological Target

The prerequisite for this approach is a high-resolution 3D structure of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy. If an experimental structure is unavailable, a homology model can be built based on the structure of a closely related protein.

Identifying Key Interactions in the Binding Site

With the protein-ligand complex structure, we can analyze the key interactions between our lead compound, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, and the amino acid residues in the binding pocket.

G cluster_1 Structure-Based Pharmacophore Modeling G Protein-Ligand Complex 3D Structure H Binding Site Analysis G->H I Interaction Mapping (H-bonds, hydrophobic, etc.) H->I J Pharmacophore Feature Generation I->J K Model Refinement with Exclusion Volumes J->K L Validated Structure-Based Pharmacophore K->L

Caption: Structure-Based Pharmacophore Modeling Workflow.

Software like LigandScout can automatically identify these interactions and translate them into pharmacophoric features.[1][13] This approach also allows for the inclusion of "exclusion volumes," which represent regions of space within the binding site that should not be occupied by a ligand, adding a crucial layer of refinement to the model.[1]

Part 3: Virtual Screening and Hit Identification

The validated pharmacophore model now serves as a powerful 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for the desired biological activity.[16][17]

The Virtual Screening Cascade

A typical virtual screening workflow is a multi-step process designed to progressively enrich the hit list with promising candidates.[18]

  • Pharmacophore Screening: The pharmacophore model is used to rapidly screen databases containing millions of compounds, filtering out those that do not match the required 3D arrangement of chemical features.[11]

  • Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking, which predicts the preferred binding orientation of a ligand to its target and estimates the binding affinity.[19][20][21] This step helps to refine the hit list by removing compounds that may match the pharmacophore but have poor steric or electrostatic complementarity with the binding site.[19][20][21]

  • ADMET Profiling: The remaining hits are analyzed in silico for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with drug-like characteristics.[22]

Part 4: Experimental Validation: From Virtual Hits to Tangible Leads

Computational models provide valuable predictions, but experimental validation is the ultimate arbiter of a compound's activity.[23][24] The most promising hits from the virtual screen must be synthesized or acquired and tested in the laboratory.

In Vitro Binding Assays

Binding assays are used to directly measure the interaction between a compound and its target protein, providing quantitative data on binding affinity (e.g., Kd, Ki, or IC50).[25][26][27]

Experimental Protocol: Radioligand Binding Assay (Competitive)

  • Objective: To determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the target protein.

  • Materials:

    • Purified target protein.

    • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).

    • Test compounds at various concentrations.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the target protein with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand (e.g., by filtration).

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.

In Vitro Functional Assays

While binding assays confirm interaction with the target, functional assays are necessary to determine if this binding translates into the desired biological effect (e.g., inhibition of enzyme activity, modulation of receptor signaling).[28][29][30]

Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the ability of a test compound to inhibit the proliferation of cancer cells.

  • Materials:

    • Cancer cell line (e.g., MCF-7).

    • Cell culture medium and supplements.

    • Test compounds at various concentrations.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilizing agent (e.g., DMSO).

    • Microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.

Conclusion

The identification of a pharmacophore for a novel molecule like (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is a multifaceted process that seamlessly integrates computational and experimental approaches. By beginning with ligand-based modeling in the absence of a known target, we can generate initial hypotheses that guide our search for biological activity. Subsequent structure-based modeling, virtual screening, and rigorous experimental validation allow us to refine our understanding of the key molecular features required for activity and to identify novel lead compounds. This iterative cycle of design, prediction, and testing lies at the heart of modern, rational drug discovery.

References

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Exploratory

toxicity and handling precautions for indan-2-yl methanol derivatives

This guide serves as a technical monograph for the safe handling, toxicological assessment, and containment of Indan-2-yl methanol (2-(Hydroxymethyl)indane) and its pharmacologically active derivatives. These compounds a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for the safe handling, toxicological assessment, and containment of Indan-2-yl methanol (2-(Hydroxymethyl)indane) and its pharmacologically active derivatives.

These compounds are critical chiral building blocks in the synthesis of HIV protease inhibitors (e.g., Indinavir) and novel psychotropic agents. Due to the frequent lack of compound-specific MSDS data for these intermediates, this guide utilizes Structure-Activity Relationships (SAR) and Control Banding to establish a self-validating safety protocol.

PART 1: TOXICOLOGICAL PROFILE & HAZARD IDENTIFICATION

1.1 The "Silent" Hazard: Lipophilicity and CNS Penetration

Indan-2-yl methanol derivatives possess a rigid bicyclic lipophilic core (


). Unlike simple aliphatic alcohols, the indane moiety facilitates rapid blood-brain barrier (BBB) penetration.
  • Acute Toxicity (Predicted):

    • CNS Depression: High systemic loads may induce sedation or ataxia, similar to other lipophilic benzyl-type alcohols.

    • Irritancy: The hydroxymethyl group, combined with the aromatic ring, acts as a localized irritant to mucous membranes (Category 2A Eye Irritant).

  • Sensitization:

    • Benzylic-like alcohols can undergo metabolic oxidation to aldehydes (indan-2-carbaldehyde), which are reactive haptens capable of forming protein adducts, leading to allergic contact dermatitis .

1.2 Metabolic Activation Pathways

Understanding the metabolism is crucial for predicting chronic toxicity. The body processes the indane core via two competing pathways.

Key Insight: The toxicity is often driven not by the parent alcohol, but by the accumulation of the oxidized aldehyde intermediate or the hydroxylated ring metabolites.

MetabolicPathways Parent Indan-2-yl Methanol (Lipophilic Parent) Aldehyde Indan-2-carbaldehyde (Reactive Electrophile) Parent->Aldehyde ADH/CYP2E1 (Oxidation) RingOH Hydroxy-Indan Metabolites (Phase I Hydroxylation) Parent->RingOH CYP450 (3A4/2D6) (Aromatic Hydroxylation) Acid Indan-2-carboxylic Acid (Excretable) Aldehyde->Acid ALDH (Detoxification) Protein Adducts Protein Adducts Aldehyde->Protein Adducts Schiff Base (Sensitization Risk) Gluc Glucuronide Conjugates (Renal Elimination) Acid->Gluc UGT RingOH->Gluc UGT

1.3 Control Banding Assignment

In the absence of specific OEL (Occupational Exposure Limit) data, apply the precautionary principle based on the potency of the final drug (e.g., Indinavir) and the intermediate's reactivity.

ParameterClassificationRationale
OEB (Occupational Exposure Band) Band 3 Potent bioactive scaffold; potential for sensitization.
Target OEL 10 – 100 µg/m³ Default for active pharmaceutical intermediates (APIs) with limited tox data.
Skin Notation YES High lipophilicity ensures dermal absorption.
GHS Signal WARNING H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

PART 2: HANDLING & CONTAINMENT PROTOCOLS

2.1 Engineering Controls: The "Isolator" Standard

For OEB 3 solids/liquids, a standard fume hood is often insufficient for powder handling operations (weighing/dispensing) due to turbulence.

  • Primary Containment:

    • Solids: Vented Balance Enclosure (VBE) with HEPA filtration. Face velocity: 0.3 – 0.5 m/s.

    • Liquids/Oils: Standard Chemical Fume Hood.

  • Secondary Containment:

    • Use spill trays. Indan-2-yl methanol often exists as a low-melting solid (mp ~32-35°C) or viscous oil. It is "tacky" and difficult to clean, increasing cross-contamination risk.

2.2 Personal Protective Equipment (PPE) Matrix

Critical Failure Point: Standard Nitrile gloves may degrade rapidly upon exposure to concentrated indane derivatives in organic solvents (e.g., DCM, THF).

PPE TypeRecommendationTechnical Justification
Gloves (Primary) Silver Shield / Laminate Impermeable to aromatics and chlorinated solvents.
Gloves (Dexterity) Double Nitrile (min 5 mil) Use over laminate gloves if dexterity is needed; change every 15 mins upon splash.
Respiratory P100 / N95 Required if outside VBE. Powered Air Purifying Respirator (PAPR) for spills >100g.
Suit Tyvek (Disposable) Prevents contamination of street clothes; indane derivatives cling to fabrics.

PART 3: SYNTHESIS SAFETY & PROCESS LOGIC

The synthesis of Indan-2-yl methanol typically involves the reduction of Indan-2-carboxylic acid or its ester. This step presents the highest process safety risk.

3.1 Protocol: Lithium Aluminum Hydride (LiAlH4) Reduction

Context: This reaction releases stoichiometric quantities of Hydrogen gas (


) and generates substantial heat.

Step-by-Step Methodology:

  • Setup:

    • Use a 3-neck RBF (Round Bottom Flask) equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

    • Solvent: Anhydrous THF (Tetrahydrofuran). Validate peroxide levels <10 ppm before use.

  • Reagent Addition (The Critical Step):

    • Charge LiAlH4 (slurry in THF) first. Cool to 0°C.

    • Dissolve Indan-2-carboxylic acid ester in THF.

    • Add ester dropwise. Monitor internal temperature. Do not exceed 10°C during addition to control

      
       evolution rate.
      
  • Reaction Monitoring:

    • Warm to room temperature (RT) or reflux.

    • Self-Validating Check: TLC or HPLC must show disappearance of the ester carbonyl peak (

      
       in IR).
      
  • Quenching (Fieser Method):

    • Extreme Caution: Unreacted LiAlH4 is pyrophoric.

    • Cool to 0°C.

    • Add Water (

      
       mL per 
      
      
      
      g LiAlH4).
    • Add 15% NaOH (

      
       mL).
      
    • Add Water (

      
       mL).
      
    • Why this works: This forms a granular aluminate precipitate that is easy to filter, trapping lithium salts but releasing the lipophilic Indan-methanol into the organic phase.

3.2 Process Safety Decision Logic

SafetyLogic Start Start Synthesis: Reduction Step Reagent Select Reducing Agent Start->Reagent LAHRisk LiAlH4 / THF (High H2 Risk) Reagent->LAHRisk BoraneRisk Borane-DMS (Stench/Tox Risk) Reagent->BoraneRisk Control1 Eng. Control: Blast Shield + N2 Purge LAHRisk->Control1 Control2 Eng. Control: Scrubber (Bleach) BoraneRisk->Control2 Exotherm Check Exotherm Control (Temp < 10°C) Control1->Exotherm Control2->Exotherm Quench Quench Protocol Exotherm->Quench Pass Stop/Cool Stop/Cool Exotherm->Stop/Cool Fail

PART 4: EMERGENCY RESPONSE & WASTE

4.1 Spill Response (Laboratory Scale)

Since Indan-2-yl methanol is often a viscous oil/solid:

  • Evacuate the immediate area (10 ft radius).

  • Don PPE: Double nitrile gloves + Tyvek sleeves + Respirator (if dust/aerosol is present).

  • Contain: Do not wipe initially. Cover with Vermiculite or Sand to absorb the tacky substance.

  • Clean: Wipe surface with Acetone or Ethyl Acetate (Indan derivatives are poorly soluble in water).

  • Disposal: Incineration is required. Do not flush to sewer (aquatic toxicity risk).

4.2 First Aid
  • Eye Contact: Flush for 15 minutes. Note: The lipophilic nature means water alone may not remove the film. Use an isotonic saline wash if available.

  • Skin Contact: Wash with soap and water immediately.[2] Avoid using alcohol/solvents on skin, as this enhances transdermal absorption of the indane derivative.

References

  • Merck & Co. (1996). Process for the preparation of Indinavir. U.S. Patent 5,646,285. (Describes the handling of indane-based chiral intermediates).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Indan-2-ylmethanol. PubChem.

  • Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). (Used for Hazard Classification Logic).[3]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. (Source for OEB/Control Banding methodology).

  • Pfizer Inc. (2015). Green Chemistry in the Pharmaceutical Industry: Solvent Selection and Reagent Guides. (Basis for solvent/reagent safety in reduction steps).[4][5]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol from Indene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, a valuable building block in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The presented methodology outlines a robust and efficient two-step synthetic sequence commencing from the commercially available methyl 2,3-dihydro-1H-indene-2-carboxylate. The protocol first details the α-methylation of the ester to introduce the key methyl group at the C2 position of the indane scaffold. The subsequent step describes the reduction of the resulting methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate to the target primary alcohol. This application note offers detailed, step-by-step experimental procedures, explanations of the underlying chemical principles, and safety considerations critical for successful and safe execution in a research environment.

Introduction

Indane derivatives are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The rigid bicyclic framework of the indane system provides a well-defined three-dimensional orientation for appended functional groups, making it a privileged scaffold in drug design. Specifically, functionalized 2-methyl-2,3-dihydro-1H-indene cores serve as key intermediates in the synthesis of various therapeutic agents. The target molecule, (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, with its primary alcohol functionality, offers a versatile handle for further chemical transformations, such as esterification, etherification, and oxidation, enabling the generation of diverse compound libraries for biological screening.

Direct functionalization of indene at the C2 position presents significant synthetic challenges. Therefore, this guide focuses on a more strategic and controllable approach, beginning with a pre-functionalized indane derivative. This two-step pathway, involving an initial α-methylation of an ester followed by its reduction, provides a reliable and scalable route to the desired product.

Synthetic Strategy

The synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is achieved through a two-step sequence as illustrated below. This approach was chosen for its high efficiency and the commercial availability of the starting material.

Synthesis_Workflow Indene Indene SM Methyl 2,3-dihydro-1H- indene-2-carboxylate Indene->SM Several Steps (Commercial Availability) Intermediate Methyl 2-methyl-2,3-dihydro-1H- indene-2-carboxylate SM->Intermediate Step 1: α-Methylation (LDA, MeI) Product (2-methyl-2,3-dihydro-1H- inden-2-yl)methanol Intermediate->Product Step 2: Reduction (LiAlH4)

Figure 1: Overall synthetic workflow for the preparation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

Step 1: α-Methylation of Methyl 2,3-dihydro-1H-indene-2-carboxylate

The first step involves the deprotonation of the α-carbon of the ester using a strong, non-nucleophilic base, followed by the introduction of a methyl group via an electrophilic methylating agent. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its steric hindrance, which minimizes nucleophilic attack at the ester carbonyl group, and its high basicity, which ensures complete and rapid enolate formation. Methyl iodide (MeI) serves as an efficient electrophile for the subsequent methylation.

Step 2: Reduction of Methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate

The second step is the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[1][2][3] The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon of the ester.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
Methyl 2,3-dihydro-1H-indene-2-carboxylateSigma-Aldrich97%
DiisopropylamineAcros Organics99%
n-Butyllithium (2.5 M in hexanes)Sigma-Aldrich
Methyl iodideAlfa Aesar99%
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich95%
Anhydrous Tetrahydrofuran (THF)Acros Organics99.9%
Anhydrous Diethyl ether (Et₂O)Fisher Scientific99.8%
Hydrochloric acid (HCl), concentratedFisher Scientific
Sodium sulfate (Na₂SO₄), anhydrousFisher Scientific
Deuterated chloroform (CDCl₃) for NMRCambridge Isotope Laboratories99.8%

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Lithium aluminum hydride is a highly reactive solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, must be worn.

  • Methyl iodide is a toxic and carcinogenic substance. Handle with extreme care in a fume hood.

  • Anhydrous solvents are essential for the success of these reactions. Ensure all glassware is thoroughly dried before use.

Protocol 1: Synthesis of Methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate

This protocol details the α-methylation of methyl 2,3-dihydro-1H-indene-2-carboxylate.

Equipment:

  • Three-necked round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Argon or nitrogen gas inlet

  • Ice-salt bath or cryocooler

Procedure:

  • Preparation of LDA Solution:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.

    • To this solution, add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation and Methylation:

    • In a separate flame-dried flask, dissolve methyl 2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) in anhydrous THF (20 mL).

    • Slowly add the solution of the ester to the pre-formed LDA solution at -78 °C via a cannula or syringe.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate as a colorless oil.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

This protocol details the reduction of the methylated ester to the target primary alcohol.

Equipment:

  • Three-necked round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Argon or nitrogen gas inlet

  • Ice bath

Procedure:

  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous diethyl ether (50 mL).

    • Cool the flask to 0 °C using an ice bath.

  • Reduction:

    • Dissolve methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether (20 mL) in a dropping funnel.

    • Add the ester solution dropwise to the stirred suspension of LiAlH₄ at 0 °C. A vigorous reaction with gas evolution may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently reflux the mixture for 2 hours to ensure complete reduction.

  • Work-up (Fieser & Fieser method):

    • Cool the reaction mixture to 0 °C with an ice bath.

    • CAUTION: This quenching procedure is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.

    • Sequentially and dropwise, add the following:

      • Water (x mL, where x = grams of LiAlH₄ used)

      • 15% aqueous sodium hydroxide solution (x mL)

      • Water (3x mL)

    • A granular white precipitate should form, which can be easily filtered. Stir the mixture at room temperature for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

    • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol as a white solid or colorless oil.

Expected Yield: 90-98%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Summary

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Methyl 2,3-dihydro-1H-indene-2-carboxylateMethyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate1. LDA2. MeITHF-78 to RT1485-95
2Methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate(2-methyl-2,3-dihydro-1H-inden-2-yl)methanolLiAlH₄Diethyl ether0 to reflux290-98

Mechanistic Rationale

Reaction_Mechanisms cluster_0 Step 1: α-Methylation cluster_1 Step 2: Reduction Ester Methyl 2,3-dihydro-1H- indene-2-carboxylate Enolate Lithium Enolate (nucleophilic) Ester->Enolate LDA, THF, -78 °C Methylated_Ester Methyl 2-methyl-2,3-dihydro-1H- indene-2-carboxylate Enolate->Methylated_Ester MeI Methylated_Ester2 Methyl 2-methyl-2,3-dihydro-1H- indene-2-carboxylate Aldehyde_Intermediate Aldehyde Intermediate (transient) Methylated_Ester2->Aldehyde_Intermediate 1. LiAlH4 (Hydride attack & loss of MeO-) Alkoxide Lithium Alkoxide Aldehyde_Intermediate->Alkoxide LiAlH4 (Hydride attack) Final_Product (2-methyl-2,3-dihydro-1H- inden-2-yl)methanol Alkoxide->Final_Product H3O+ workup

Figure 2: Simplified mechanistic pathway for the two-step synthesis.

The α-methylation proceeds through the formation of a planar enolate intermediate, which then attacks the methyl iodide in an Sₙ2 fashion. The reduction of the ester by LiAlH₄ involves two successive additions of a hydride nucleophile. The first addition leads to a tetrahedral intermediate which collapses to form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during the aqueous workup to yield the primary alcohol.[4]

Conclusion

The synthetic route detailed in this application note provides a reliable and high-yielding method for the preparation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol from a commercially available starting material. The protocols are designed to be practical for a standard organic synthesis laboratory and offer a clear rationale for the choice of reagents and reaction conditions. This versatile building block can be utilized in a variety of subsequent chemical transformations, making this synthetic guide a valuable resource for researchers in drug discovery and materials science.

References

  • askIITians. (2025, March 4). Write steps for reduction of ester to alcohol. askiitians.com.
  • Reis, R. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • My Science Tutorial. (2024, July 26). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. YouTube.
  • The Organic Chemistry Tutor. (2024, January 7). Alcohol synthesis via ester reduction with lithium aluminium hydride (LAH). YouTube.
  • ChemicalBook. (n.d.).
  • Horsley, H., et al. (2022). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Chemical Biology.
  • Horsley, H., et al. (2022). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Publishing.
  • dungeonsandderp. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Lokey, R. S., et al. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.
  • Lee, Y., et al. (n.d.). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides.
  • PubChem. (n.d.). 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid.
  • Gaertzen, O., et al. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry.
  • Wang, X., et al. (n.d.). Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones.
  • Pearson+. (n.d.).
  • CymitQuimica. (n.d.).
  • Advanced ChemBlocks. (2026, February 25).
  • Sigma-Aldrich. (n.d.).
  • Advanced Biochemicals. (n.d.).
  • New England Biolabs. (2026, February 18).
  • Barbot, B., et al. (2025, August 13). An optimized protocol to detect high-throughput DNA methylation from custom targeted sequences on 96 samples simultaneously. PMC.

Sources

Application

Application Note: Selective Oxidation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol to Aldehydes

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of indane-based active pharmaceutical ingredients (APIs) and specialized fragrance building blocks. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of indane-based active pharmaceutical ingredients (APIs) and specialized fragrance building blocks.

Structural Rationale & Mechanistic Insights

The conversion of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol to 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde presents a unique synthetic challenge due to the specific steric and electronic environment of the substrate.

The primary hydroxyl group is attached to a quaternary carbon (C2 of the indane ring), making it a neopentyl-type alcohol . Neopentyl systems are notoriously sluggish in standard oxidation reactions due to severe steric hindrance blocking the approach of bulky oxidants. Furthermore, because the adjacent alpha-carbon is quaternary, the resulting aldehyde lacks alpha-protons. This structural feature is a double-edged sword:

  • Advantage: The product cannot undergo enolization. This makes it completely immune to alpha-racemization and base-catalyzed aldol self-condensation, resulting in a highly stable aldehyde[1].

  • Challenge: The lack of beta-hydrides in the carbon framework means that oxidants requiring beta-hydride elimination pathways must operate strictly through the oxygen-bound intermediate.

To achieve high yields without over-oxidation to the carboxylic acid, oxidations must be performed in strictly anhydrous conditions to suppress aldehyde hydrate formation[1]. For this neopentyl system, methods that proceed via concerted intramolecular elimination—specifically the Swern Oxidation [2] and Dess-Martin Periodinane (DMP) Oxidation —are the most reliable.

Comparative Oxidation Strategies

The table below summarizes the quantitative data and strategic trade-offs for the most viable oxidation methods for this specific substrate.

Oxidation MethodReagentsTemp (°C)Time (h)Typical Yield (%)Process ProsProcess Cons
Swern DMSO, (COCl)₂, Et₃N, CH₂Cl₂-78 to RT2.0 - 3.085 - 95Highly scalable, inexpensive reagents, excellent for neopentyl systems.Requires strict cryogenic control; generates malodorous dimethyl sulfide (DMS).
Dess-Martin DMP, CH₂Cl₂0 to RT1.0 - 2.090 - 98Very mild, rapid, no cryogenic equipment needed, highly chemoselective.DMP is expensive for large-scale use and potentially shock-sensitive.
Anelli (TEMPO) TEMPO, NaOCl, KBr, CH₂Cl₂/H₂O0 to 53.0 - 5.070 - 80"Green" aqueous biphasic conditions, cheap terminal oxidant.Slower kinetics for sterically hindered neopentyl alcohols; risk of over-oxidation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure causality and reproducibility.

Protocol A: Swern Oxidation (Scale-Up Optimized)

Causality Note: The reaction must be kept below -60 °C during the activation phase to prevent the decomposition of the chlorodimethylsulfonium chloride intermediate via the Pummerer rearrangement[2].

SwernMechanism DMSO DMSO + Oxalyl Chloride (-78 °C in CH2Cl2) Intermediate1 Chlorodimethylsulfonium Chloride (Active Electrophile) DMSO->Intermediate1 -CO2, -CO Intermediate2 Alkoxysulfonium Ion Intermediate Intermediate1->Intermediate2 Substrate (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (Neopentyl Alcohol) Substrate->Intermediate2 -HCl Base Addition of Et3N (Deprotonation) Intermediate2->Base Ylide Sulfonium Ylide (Intramolecular H-Abstraction) Base->Ylide Product 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde + Dimethyl Sulfide Ylide->Product Concerted Cleavage

Swern oxidation mechanistic pathway for neopentyl-type alcohols.

Step-by-Step Methodology:

  • Activation: To an oven-dried flask under N₂, add anhydrous CH₂Cl₂ (10 volumes) and oxalyl chloride (1.5 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (3.0 eq.) dropwise over 15 minutes. Self-Validation: Vigorous gas evolution (CO₂ and CO) will occur. Stir for 30 minutes at -78 °C to ensure complete formation of the active sulfonium species.

  • Substrate Addition: Dissolve (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq.) in a minimal amount of dry CH₂Cl₂. Add this dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Base Quench: Add anhydrous triethylamine (5.0 eq.) dropwise. Causality: The base deprotonates the alkoxysulfonium ion to form the ylide, which undergoes concerted fragmentation to the aldehyde[2].

  • Warm & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate under reduced pressure in a well-ventilated fume hood (due to DMS byproduct).

Protocol B: Dess-Martin Periodinane Oxidation (Bench-Scale/Discovery)

Causality Note: Conducting the reaction in strictly dry CH₂Cl₂ prevents the formation of aldehyde hydrates, thereby completely blocking over-oxidation to the carboxylic acid[1].

DMPWorkflow Step1 Step 1: Dissolution Substrate in dry CH2Cl2 (0 °C to RT) Step2 Step 2: DMP Addition 1.2 eq. Dess-Martin Periodinane (Portionwise) Step1->Step2 Step3 Step 3: Reaction Stir at RT for 1-2 hours (Monitor by TLC) Step2->Step3 Step4 Step 4: Quench 1:1 sat. NaHCO3 / sat. Na2S2O3 (Stir 15 min) Step3->Step4 Step5 Step 5: Extraction Separate organic layer, wash with brine, dry (MgSO4) Step4->Step5 Step6 Step 6: Purification Silica Plug or Flash Column (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for DMP oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol substrate (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert atmosphere. Cool to 0 °C.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq.) portion-wise. Self-Validation: The solution will transition from clear to slightly cloudy as the reaction progresses and iodine byproducts precipitate.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (typically 1-2 hours for neopentyl systems).

  • Reductive Quench: Once complete, pour the reaction mixture into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate). Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, while NaHCO₃ neutralizes the liberated acetic acid.

  • Phase Separation: Stir vigorously for 15-30 minutes until the biphasic mixture becomes completely clear. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Analytical Tracking & Characterization

To verify the success of the oxidation, track the conversion using Thin Layer Chromatography (TLC) and confirm the structure via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC Monitoring: The starting neopentyl alcohol is highly polar (stains strongly with KMnO₄ or PMA). The product aldehyde is significantly less polar and will migrate higher on the silica plate (e.g., in 20% EtOAc/Hexanes).

  • ¹H NMR Signatures (CDCl₃):

    • Loss of Substrate Signals: The disappearance of the hydroxymethyl protons (-CH₂ OH) typically appearing as a singlet or AB doublet around 3.5 - 3.8 ppm.

    • Appearance of Aldehyde: A sharp, diagnostic singlet at ~9.6 - 9.8 ppm confirms the presence of the formyl proton (-CH O).

    • Indane Scaffold: The diastereotopic benzylic protons (C1 and C3 of the indane ring) will appear as complex multiplets or AB doublets integrating to 4H between 2.6 - 3.3 ppm. The C2 methyl group will appear as a sharp singlet at ~1.2 - 1.4 ppm .

References

1.1 - Orgosolver 2. 2 - Michigan State University Chemistry 3. 3 - Organic Chemistry Portal 4. - Gabriel Tojo and Marcos Fernández, Springer

Sources

Method

Application Note: Catalytic Hydrogenation Workflows for (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol Precursors

Executive Summary The (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol motif and its alkylated derivatives are highly valued structural scaffolds across multiple chemical disciplines. In fine fragrance chemistry, the 2,5-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol motif and its alkylated derivatives are highly valued structural scaffolds across multiple chemical disciplines. In fine fragrance chemistry, the 2,5-dimethyl analogue is commercialized as the highly stable muguet (lily of the valley) odorant [1],[2]. In pharmaceutical development, these indane derivatives serve as critical precursors for the synthesis of utilized in addiction therapies[3].

The defining synthetic bottleneck for these compounds is the efficient reduction of the 1-oxo-indane precursor to the fully saturated indane ring without compromising the primary alcohol functionality. This application note details a robust, high-yield catalytic hydrogenation protocol utilizing a protection-reduction-deprotection strategy to overcome traditional hydrogenolysis limitations.

Mechanistic Rationale: Overcoming Hydrogenolysis Limitations

The synthesis typically begins with the aldol condensation of a 2-alkyl-1-indanone with formaldehyde to yield a 2-(hydroxymethyl)-1-oxo precursor[1]. The objective is to completely reduce the benzylic ketone (C1) to a methylene group (CH2).

  • The Direct Hydrogenation Challenge: Attempting direct catalytic hydrogenation of the unprotected 2-(hydroxymethyl)-1-indanone over Palladium on Carbon (Pd/C) typically stalls. The reaction yields incomplete conversion even after 24 hours, with overall yields hovering around ~64% due to the formation of heavy oligomeric byproducts[1]. Mechanistically, this is driven by side reactions of the intermediate 1,3-diol (formed after initial ketone reduction), which can undergo retro-aldol pathways or form stable, unreactive acetals.

  • The Acetate Protection Strategy: By transiently protecting the neopentyl-like primary alcohol as an acetate, the substrate is sterically and electronically stabilized. Hydrogenation of the resulting (1-oxo-2,3-dihydro-1H-inden-2-yl)methyl acetate over Pd/C proceeds smoothly. The addition of a carboxylic acid (e.g., acetic acid) acts as a crucial promoter: it facilitates the hydrogenolysis of the intermediate benzylic alcohol by promoting dehydration to the indene, which is then rapidly reduced to the target indane[1],[2].

Workflow Visualization

Workflow A 1-Oxo-Indane Precursor (2-(hydroxymethyl)-1-indanone) B Protection Step Acetylation (Ac2O) A->B Prevents hydrogenolysis C Catalytic Hydrogenation Pd/C, H2 (Ketone -> CH2) B->C High pressure autoclave D Deprotection Step Saponification (NaOH/MeOH) C->D Quantitative conversion E Target Compound (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol D->E Final purification

Fig 1: Protection-reduction-deprotection workflow for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

Quantitative Data: Route Comparison

The following table summarizes the performance metrics of direct versus protected hydrogenation methodologies based on established industrial benchmarks[1].

Synthesis RoutePrecursorCatalyst & PromoterConversion TimeOverall YieldMajor Byproducts
Direct Hydrogenation Unprotected 1-oxo-indanePd/C (No promoter)> 24 h (Incomplete)~64%Heavy oligomers, acetals
Protected Route Acetate-protected 1-oxo-indanePd/C + Acetic Acid4 - 6 h97 - 98%Trace

Step-by-Step Experimental Protocols

Note: This self-validating protocol is optimized for a 100 mmol scale and can be adapted for various ring-substituted analogues (e.g., 2,5-dimethyl derivatives).

Phase 1: Acetylation of the Precursor
  • Charge: In a 250 mL round-bottom flask, load 100 mmol of 2-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-inden-1-one.

  • Reagent Addition: Add 140 mmol (1.4 eq.) of acetic anhydride.

    • Causality: No external solvent is strictly required if the substrate melts smoothly, maximizing reactor volume efficiency. Toluene can be used if viscosity is a concern.

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere.

  • Validation: Monitor via GC-FID. The reaction is typically complete within 2-4 hours. The shift from the broad hydroxyl peak to the sharp acetate peak confirms quantitative conversion.

  • Workup: Remove acetic acid and excess acetic anhydride under reduced pressure to yield crude (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl acetate.

Phase 2: Catalytic Hydrogenation (The Critical Step)
  • Autoclave Preparation: Transfer the crude acetate to a high-pressure autoclave reactor.

  • Catalyst & Promoter: Add 0.15 mol% of Pd/C (5% Palladium on charcoal, egg-shell type distribution is preferred to minimize mass transfer limitations)[1]. Add 200 mmol (2.0 eq.) of glacial acetic acid.

    • Causality: The acetic acid is essential. It protonates the intermediate benzylic alcohol formed after initial ketone reduction, driving the elimination of water. The resulting transient indene is immediately reduced by the Pd/C catalyst to the fully saturated indane.

  • Pressurization: Purge the vessel with N2 (3x) to remove oxygen, then pressurize with H2 gas to 10-20 bar.

  • Hydrogenation: Heat the vigorously stirred mixture to 60-80°C.

  • Validation: Monitor hydrogen uptake continuously. The reaction is complete when H2 consumption plateaus (typically 4-6 hours). GC analysis must show the complete disappearance of both the ketone starting material and the intermediate benzylic alcohol.

  • Filtration: Cool the reactor to room temperature, vent H2 safely, and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under vacuum.

Phase 3: Saponification to Target Methanol
  • Hydrolysis: Dissolve the concentrated (2-methyl-2,3-dihydro-1H-inden-2-yl)methyl acetate in 100 mL of Methanol. Add 1.2 eq of NaOH (provided as a 20% aqueous solution).

  • Reaction: Reflux the mixture for 2 hours.

  • Validation: TLC or GC will confirm the quantitative cleavage of the acetate group, revealing the target primary alcohol.

  • Isolation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Bulb-to-bulb distillation or vacuum fractional distillation yields the pure (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol as a colorless, viscous liquid[1].

References

  • European Patent Office (EP3245185B1). Intermediate compounds for producing perfuming ingredients. Firmenich SA.
  • Winter, B., Gallo-Flückiger, S. (2005) . Synthesis and Optical Resolution of the Floral Odorant (±)-2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol, and Preparation of Analogues. Helvetica Chimica Acta, 88(12), 3118-3127. Available at:[Link]

  • US Patent Office (US8822518B2). Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction.

Sources

Application

Application Note: Advanced Functionalization of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol

Target Audience: Synthetic Chemists, Fragrance Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Chemical Context (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol is a highly valuable str...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Fragrance Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Chemical Context

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol is a highly valuable structural motif in both medicinal chemistry and the fragrance industry. It shares a core indane scaffold with commercialized olfactive agents such as Lilyflore® (the 2,5-dimethyl analogue), which is prized for its luminous muguet (lily-of-the-valley) profile and exceptional stability[1],[2].

From a synthetic perspective, this molecule presents a distinct challenge: the primary hydroxyl group is attached to a neopentyl-like carbon center . Specifically, the C2 carbon of the indane ring is a quaternary center (bonded to C1, C3, a methyl group, and the hydroxymethyl group). This severe steric crowding blocks the standard Bürgi-Dunitz trajectory required for backside attack, rendering standard bimolecular nucleophilic substitution (


) exceptionally sluggish. Consequently, functionalization strategies must be carefully engineered to bypass steric hindrance, often relying on highly reactive intermediates or alternative mechanistic pathways[3].

Mechanistic Challenges & Strategic Causality

To successfully functionalize this neopentyl system, the following strategic causalities dictate reagent selection:

  • Oxidation (Pathway A): Neopentyl alcohols are prone to fragmentation or Wagner-Meerwein rearrangements under harsh, acidic oxidative conditions (e.g., Jones reagent). To cleanly yield the corresponding aldehyde—a potent olfactive intermediate—mild, neutral oxidants like Dess-Martin Periodinane (DMP) are required.

  • Acylation (Pathway B): Standard Fischer esterification or uncatalyzed anhydride coupling fails due to steric bulk. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a hyper-nucleophile, attacking the anhydride to form a highly electrophilic

    
    -acylpyridinium intermediate that forcefully drives the acylation of the hindered alcohol[3].
    
  • Sulfonylation (Pathway C): Converting the hydroxyl into a leaving group (tosylate/mesylate) requires prolonged reaction times and excess pyridine to overcome the steric barrier, preparing the molecule for specialized downstream cross-coupling or forcing substitution reactions.

Functionalization Workflow

G cluster_0 Pathway A: Oxidation cluster_1 Pathway B: Acylation cluster_2 Pathway C: Sulfonylation SM (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol (Neopentyl Core) Ox DMP / CH2Cl2 (Mild Oxidation) SM->Ox Acyl Ac2O / DMAP / Et3N (Steric Override) SM->Acyl Sulf TsCl / Pyridine (Leaving Group Prep) SM->Sulf Ald Indane-2-carboxaldehyde (Olfactive/Intermediate) Ox->Ald Est Indan-2-ylmethyl acetate (Fragrance Ester) Acyl->Est Tos Neopentyl Tosylate (Precursor) Sulf->Tos

Figure 1: Strategic functionalization pathways for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

Self-Validating Experimental Protocols

Protocol A: Mild Oxidation to Indane-2-carboxaldehyde

This protocol utilizes Dess-Martin Periodinane to prevent over-oxidation and structural rearrangement.

  • Preparation: In an oven-dried 50 mL round-bottom flask under argon, dissolve (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq, 5.0 mmol) in anhydrous

    
     (20 mL).
    
  • Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.15 eq, 5.75 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (In-Process): Monitor via TLC (20% EtOAc/Hexanes). The starting material is UV-inactive but stains strongly with

    
    . The reaction is complete when the starting material spot disappears and a new, higher-
    
    
    
    , UV-active spot (the aldehyde) appears.
  • Quenching & Workup: Pour the reaction mixture into an equal volume of 1:1 saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 15 minutes.
  • Self-Validation Checkpoint (Workup): The quench is successful and complete when the cloudy white suspension (iodinane byproducts) completely dissolves, yielding a perfectly clear biphasic mixture.

  • Isolation: Extract the aqueous layer with

    
     (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: DMAP-Catalyzed Acetylation

This protocol overcomes neopentyl steric hindrance via an acylpyridinium intermediate[3].

  • Preparation: Dissolve the starting indane methanol (1.0 eq, 5.0 mmol) in anhydrous

    
     (15 mL) under argon at room temperature.
    
  • Catalyst & Base Addition: Add Triethylamine (

    
    , 2.0 eq, 10.0 mmol) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.5 mmol).
    
  • Acylation: Dropwise, add Acetic Anhydride (

    
    , 1.5 eq, 7.5 mmol).
    
  • Self-Validation Checkpoint (In-Process): A mild exotherm should be observed upon the addition of

    
    , confirming the rapid formation of the reactive 
    
    
    
    -acylpyridinium species. Stir for 4 hours. Confirm completion via TLC (10% EtOAc/Hexanes; product
    
    
    ~ 0.7).
  • Targeted Workup: Dilute the reaction with

    
     (20 mL). Wash the organic phase sequentially with 1M HCl (2 × 15 mL), saturated aqueous 
    
    
    
    (15 mL), and brine (15 mL).
  • Self-Validation Checkpoint (Purity): The 1M HCl wash strictly protonates and partitions all DMAP and

    
     into the aqueous layer. The subsequent 
    
    
    
    wash neutralizes residual acetic acid. The crude
    
    
    H NMR will inherently validate this by showing zero catalyst contamination (absence of DMAP peaks at ~3.0 ppm and 8.2 ppm).

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and analytical markers for the functionalization of the neopentyl hydroxyl group.

Functionalization PathwayTarget DerivativeReagents & CatalystTime (h)Typical Yield (%)Primary Analytical Marker (

H NMR)
Oxidation Indane-2-carboxaldehydeDMP,

2.085 - 90Sharp aldehyde proton singlet (~9.6 ppm)
Acylation Indan-2-ylmethyl acetate

, DMAP,

4.092 - 98Downfield shift of

-O (~4.1 ppm)
Sulfonylation Neopentyl TosylateTsCl, Pyridine,

12.075 - 85Aromatic Ts doublets (~7.3, 7.8 ppm)

References

Sources

Method

application of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol in medicinal chemistry

The following application note and protocol guide details the medicinal chemistry utility of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol , a privileged bicyclic scaffold used to construct conformationally restricted GPC...

Author: BenchChem Technical Support Team. Date: March 2026

The following application note and protocol guide details the medicinal chemistry utility of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol , a privileged bicyclic scaffold used to construct conformationally restricted GPCR ligands and enzyme inhibitors.

Executive Summary: The "Gem-Disubstituted" Advantage

In medicinal chemistry, the transition from a flexible chain to a rigid cycle is a classic strategy to improve potency and selectivity. (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol represents a high-value building block because it introduces a quaternary carbon center at the 2-position of the indane ring.

This structural feature offers three distinct advantages over simple indanes:

  • Conformational Locking: The gem-methyl/hydroxymethyl substitution restricts the pucker of the cyclopentane ring, freezing the bioactive conformation of attached pharmacophores.

  • Metabolic Blocking: The quaternary center prevents metabolic oxidation at the typically labile C2 position, extending the half-life of the drug candidate.

  • Vector Control: The hydroxymethyl group serves as a versatile handle for orthogonal expansion, allowing the attachment of amines, ethers, or carbamates in a defined spatial vector relative to the aromatic ring.

This scaffold is a confirmed pharmacophore in the development of Opioid Receptor Antagonists (e.g., for binge eating disorders) and Melatonin Receptor Agonists (analogous to Ramelteon).

Chemical Properties & Reactivity Profile[1][2]

PropertyDataNotes
Formula C₁₁H₁₄O
MW 162.23 g/mol
CAS 73739-59-0
Core Structure 2,2-disubstituted indaneRigid bicyclic system
Key Functional Group Primary Alcohol (-CH₂OH)Neopentyl-like steric environment
Chirality AchiralDue to plane of symmetry (unless ring is substituted)
Solubility DCM, MeOH, DMSOLipophilic core aids membrane permeability

Experimental Protocol: De Novo Synthesis

While available commercially, in-house synthesis is often required to introduce isotopic labels or specific ring substitutions. The most robust method utilizes the Malonate Cyclodialkylation Strategy .

Workflow Diagram

SynthesisWorkflow Start α,α'-Dibromo-o-xylene (Precursor) Intermediate1 Diester Intermediate (Cyclization) Start->Intermediate1 THF, Reflux Reagent Diethyl methylmalonate + NaH (2.2 eq) Reagent->Intermediate1 Acid 2-Methylindane-2-carboxylic acid Intermediate1->Acid KOH; then HCl, Δ Step2 Hydrolysis & Decarboxylation Product Target Alcohol (2-Me-Indane-2-MeOH) Acid->Product THF, 0°C Step3 LiAlH4 Reduction

Figure 1: Synthetic pathway for the construction of the 2,2-disubstituted indane core.

Detailed Methodology
Step 1: Cyclodialkylation
  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Maintain a N₂ atmosphere.

  • Reagents: Suspend NaH (60% in oil, 2.2 equiv) in anhydrous THF (10 mL/g NaH). Cool to 0°C.

  • Addition: Add Diethyl methylmalonate (1.0 equiv) dropwise. Stir for 30 min at 0°C until H₂ evolution ceases.

  • Cyclization: Add a solution of α,α'-dibromo-o-xylene (1.0 equiv) in THF dropwise over 1 hour.

  • Reaction: Warm to RT, then reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Step 2: Hydrolysis & Decarboxylation
  • Hydrolysis: Dissolve the crude diester in EtOH/H₂O (1:1) containing KOH (5 equiv). Reflux overnight.

  • Acidification: Cool and acidify to pH 1 with conc. HCl.

  • Decarboxylation: Heat the neat crude diacid at 160-180°C (oil bath) until CO₂ evolution stops (approx. 2 hours).

  • Purification: Recrystallize the resulting 2-methylindane-2-carboxylic acid from Hexane/EtOAc.

Step 3: Reduction to Alcohol
  • Reduction: Dissolve the acid (1.0 equiv) in anhydrous THF . Cool to 0°C.

  • Reagent: Add LiAlH₄ (1.2 equiv, 1M in THF) dropwise.

  • Completion: Stir at RT for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]

  • Isolation: Concentrate filtrate to yield (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol .

Medicinal Chemistry Application: Opioid Receptor Antagonists[6]

One of the most significant applications of this scaffold is in the synthesis of Opioid Receptor Antagonists for the treatment of metabolic disorders (e.g., Binge Eating Disorder). The alcohol is converted to a primary amine, which serves as the pharmacophore anchor.

Mechanism of Action & SAR

The 2-methylindane moiety mimics the phenylalanine residue often found in endogenous opioid peptides but locks the side chain in a specific vector.

Protocol: Conversion to Bioactive Amine Scaffold This protocol converts the target alcohol into the amine intermediate described in Patent US 2010/0113512 A1.

  • Activation: Dissolve (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq) in DCM with Triethylamine (1.5 eq).

  • Mesylation: Add Methanesulfonyl chloride (MsCl) (1.1 eq) at 0°C. Stir 1h.

  • Displacement: Dissolve the crude mesylate in DMF. Add Sodium Azide (NaN₃) (2.0 eq). Heat at 60°C for 4 hours.

  • Reduction: Hydrogenate the azide (H₂, Pd/C) in MeOH to yield (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine .

SAR Logic Diagram

SAR_Logic Core 2-Methyl-2-Hydroxymethyl Indane Amine Amine Derivative (via MsCl/NaN3) Core->Amine Derivatization Carbamate Carbamate Linker (via Isocyanates) Core->Carbamate Derivatization Note1 Gem-Methyl blocks metabolic oxidation Core->Note1 Note2 Rigid scaffold improves receptor selectivity Core->Note2 Opioid Opioid Receptor Antagonist (Binge Eating Disorder) Amine->Opioid Pharmacophore Anchor Melatonin Melatonin Agonist (Sleep Disorders) Carbamate->Melatonin Bioisostere of Ramelteon

Figure 2: Structure-Activity Relationship (SAR) logic for the indane scaffold.

References

  • Synthesis of Indane Scaffolds: Organic Syntheses, Coll. Vol. 5, p. 1064 (1973); Vol. 42, p. 60 (1962). (Methodology for α,α'-dibromo-o-xylene precursors). Link

  • Opioid Antagonist Application: US Patent 2010/0113512 A1. "Opioid Receptor Antagonists and Methods of Use". Describes the use of 2-substituted indane amines in treating binge eating disorders. Link

  • Fragrance & Industrial Synthesis: European Patent EP3245185B1. "Intermediate compounds for producing perfuming ingredients". Details the industrial scale-up of related dimethyl-indane alcohols. Link

  • Indane Medicinal Chemistry: PubChem Compound Summary for (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. Demonstrates the stability and classification of this scaffold class. Link

  • General Indane Synthesis: ScienceMadness & OrgSyn. "Preparation of 1,2-bis(dibromomethyl)benzene". Link

Sources

Application

green chemistry approaches to synthesizing 2-substituted indan-2-yl methanols

An Expert Guide to Green Chemistry Approaches for the Synthesis of 2-Substituted Indan-2-yl Methanols Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative for Greener Pathways to Privileged Scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Green Chemistry Approaches for the Synthesis of 2-Substituted Indan-2-yl Methanols

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Greener Pathways to Privileged Scaffolds

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] A key intermediate, cis-1-amino-2-indanol, is a critical building block for the blockbuster HIV protease inhibitor Indinavir, highlighting the pharmaceutical significance of this molecular framework.[1][2] The synthesis of these chiral molecules, particularly 2-substituted indan-2-yl methanols, traditionally relies on multi-step processes that can generate significant chemical waste and utilize hazardous reagents.

As the pharmaceutical industry pivots towards sustainability, the principles of green chemistry—which promote waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency—are becoming central to modern drug development.[3][4] This guide provides detailed application notes on two distinct, green-by-design approaches for the asymmetric synthesis of chiral indan-2-yl derivatives: a chemo-enzymatic strategy leveraging the exquisite selectivity of biocatalysts and a chemo-catalytic method employing an earth-abundant metal catalyst for asymmetric transfer hydrogenation.

Application Note 1: Chemo-Enzymatic Synthesis via Lipase and Transaminase-Mediated Kinetic Resolution

Expertise & Rationale: Harnessing Nature's Catalysts for Ultimate Selectivity

Biocatalysis offers an exceptionally green route for producing enantiomerically pure compounds.[5] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, eliminating the need for harsh reagents and organic solvents.[6] Their inherent chemo-, regio-, and stereoselectivity is often unparalleled by traditional chemical catalysts.[7]

This protocol details a highly efficient chemo-enzymatic pathway to synthesize enantiopure (1S,2R)-1-amino-2-indanol. The strategy relies on two key enzymatic steps:

  • Lipase-Catalyzed Hydrolysis: A kinetic resolution of a racemic ketone precursor, 2-acetoxyindanone, is performed. Lipases are robust hydrolases that can selectively acylate or deacylate one enantiomer, leaving the other unreacted and thus separating them.[8]

  • Transaminase-Mediated Resolution: Following a non-selective chemical amination step, a second kinetic resolution is performed using an ω-transaminase. This enzyme selectively deaminates the undesired diastereomer, leaving the target (1S,2R)-amino alcohol with high purity.[8] This step is a powerful example of dynamic kinetic resolution, where the enzyme's selectivity drives the reaction towards a single desired stereoisomer.

Experimental Workflow: Chemo-Enzymatic Pathway

cluster_0 Step 1: Lipase-Catalyzed Kinetic Resolution cluster_1 Step 2: Chemical Reductive Amination cluster_2 Step 3: Transaminase-Mediated Kinetic Resolution rac_ketone Racemic 2-Acetoxyindanone lipase Lipase (e.g., Pseudomonas sp.) Aqueous Buffer rac_ketone->lipase Hydrolysis R_hydroxy (R)-2-Hydroxy Indanone (High e.e.) lipase->R_hydroxy S_acetoxy (S)-2-Acetoxy Indanone (Unreacted) lipase->S_acetoxy reduct_amin Reductive Amination (e.g., NH₂OH·HCl, NaBH₃CN) R_hydroxy->reduct_amin rac_amino Racemic (2R)-Aminoindanol (Diastereomeric Mixture) reduct_amin->rac_amino transaminase ω-Transaminase Pyruvate (acceptor) Aqueous Buffer, γ-Cyclodextrin rac_amino->transaminase Resolution target_cis cis-(1S,2R)-1-Amino-2-indanol (Desired Product, High d.e.) transaminase->target_cis byproduct Deaminated Byproduct + L-Alanine transaminase->byproduct

Caption: Chemo-enzymatic workflow for synthesizing cis-(1S,2R)-1-amino-2-indanol.

Detailed Protocol: Based on Kim et al. (2006)[8]

Part A: Lipase-Catalyzed Hydrolysis of 2-Acetoxyindanone

  • Biocatalyst Preparation: Prepare a suspension of a suitable lipase (e.g., from Pseudomonas sp.) in a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Setup: In a temperature-controlled vessel, suspend racemic 2-acetoxyindanone in the phosphate buffer.

  • Enzymatic Reaction: Add the lipase suspension to the substrate mixture. Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the formation of (R)-2-hydroxy indanone and consumption of the starting material using chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both product and remaining substrate.

  • Workup and Isolation: Once the desired conversion is reached, separate the enzyme (e.g., by filtration or centrifugation). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the (R)-2-hydroxy indanone from the unreacted (S)-2-acetoxyindanone using column chromatography.

Part B: Reductive Amination and Transaminase Resolution

  • Reductive Amination: Dissolve the purified (R)-2-hydroxy indanone in a suitable solvent like methanol. Add hydroxylamine hydrochloride followed by a reducing agent such as sodium cyanoborohydride. Stir the reaction at room temperature until completion to yield a diastereomeric mixture of (2R)-aminoindanols.

  • Biocatalyst Preparation: Prepare a solution containing ω-transaminase (e.g., from Vibrio fluvialis JS17) in a phosphate buffer (100 mM, pH 7.0).

  • Reaction Setup: In a new vessel, add the diastereomeric mixture of (2R)-aminoindanols, pyruvate (as the amino acceptor, e.g., 30 mM), and optionally γ-cyclodextrin (e.g., 5%) to the buffer. The cyclodextrin can enhance enantioselectivity.[8]

  • Enzymatic Resolution: Add the ω-transaminase solution to initiate the reaction. Incubate at a controlled temperature (e.g., 30°C) with agitation. The transaminase will selectively deaminate the undesired diastereomer.

  • Workup and Isolation: Upon completion, terminate the reaction (e.g., by adjusting pH or adding an organic solvent). Extract the desired cis-(1S,2R)-1-amino-2-indanol product with a suitable solvent. The product can be further purified by crystallization or chromatography.

Data Presentation: Performance of the Chemo-Enzymatic Route
StepKey Reagent/CatalystSubstrateProductSelectivityReference
1. HydrolysisLipaseRacemic 2-Acetoxyindanone(R)-2-Hydroxy IndanoneHigh e.e. at ~50% conversion[8]
2. AminationChemical(R)-2-Hydroxy Indanone(2R)-Aminoindanol mixtureNot selective[8]
3. Resolutionω-Transaminase(2R)-Aminoindanol mixturecis-(1S,2R)-1-Amino-2-indanol96% d.e.[8]

e.e. = enantiomeric excess; d.e. = diastereomeric excess

Application Note 2: Asymmetric Hydrogenation with an Earth-Abundant Metal Catalyst

Expertise & Rationale: Sustainable Chemo-Catalysis Beyond Precious Metals

Asymmetric hydrogenation is a powerful, atom-economical method for creating chiral centers.[4] However, the field has been dominated by catalysts based on expensive and scarce precious metals like ruthenium, rhodium, and iridium.[9] A key tenet of green chemistry is the replacement of such metals with earth-abundant, less toxic alternatives like iron or manganese.[9][10]

This protocol describes the asymmetric hydrogenation of an indanone-derived imine using a well-defined manganese catalyst. The process incorporates several green chemistry principles:

  • Earth-Abundant Catalyst: Utilizes manganese, which is significantly more abundant and less costly than traditional precious metals.[10]

  • Catalytic vs. Stoichiometric: Employs a catalyst at a low loading, minimizing waste compared to stoichiometric reagents.

  • In Situ Substrate Formation: The imine substrate is generated in situ from the corresponding indanone and amine. This "one-pot" approach avoids a separate reaction and purification step, saving time, energy, and solvents, thereby improving the overall process mass intensity (PMI).[10]

Experimental Workflow: Manganese-Catalyzed Asymmetric Hydrogenation

cluster_0 Step 1: In Situ Imine Formation (One-Pot) cluster_1 Step 2: Asymmetric Hydrogenation ketone 1-Indanone mol_sieves Toluene Molecular Sieves 70°C ketone->mol_sieves amine Aniline Derivative amine->mol_sieves imine Indanone-derived Imine (in solution) mol_sieves->imine catalyst Chiral Mn-PN₃P Pincer Catalyst KOtBu (base) H₂ (50 bar) imine->catalyst Hydrogenation (in same vessel) product Chiral Amino-Indane (High e.r.) catalyst->product

Caption: Workflow for Mn-catalyzed asymmetric hydrogenation with in-situ imine formation.

Detailed Protocol: Based on Morris et al. (2023)[2][10]

Note: This protocol is performed under inert atmosphere using Schlenk line or glovebox techniques as the catalyst is air-sensitive.

  • In Situ Imine Formation:

    • To an oven-dried Schlenk tube or vial inside a glovebox, add 1-indanone (e.g., 0.2 mmol, 1.0 equiv), the desired amine (e.g., p-anisidine, 1.0 equiv), activated molecular sieves (4 Å), and anhydrous toluene.

    • Seal the vessel and heat the mixture at 70°C for approximately 4 hours to form the imine. The reaction can be monitored by ¹H NMR of an aliquot to confirm conversion.

  • Catalyst Preparation:

    • In a separate vial inside the glovebox, prepare the catalyst solution. Dissolve the chiral manganese pincer pre-catalyst (e.g., 1 mol%) and a base such as potassium tert-butoxide (KOtBu, e.g., 10 mol%) in anhydrous toluene.

  • Hydrogenation Reaction:

    • Allow the imine solution to cool to room temperature. Decant the supernatant containing the in situ formed imine away from the molecular sieves and transfer it to a pressure-rated vessel (e.g., a glass insert for an autoclave).

    • Add the prepared catalyst solution to the imine solution.

    • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

    • Pressurize the vessel to the desired pressure (e.g., 50 bar H₂) and place it in a pre-heated block (e.g., 70°C).

    • Stir the reaction for the required time (e.g., 16-24 hours).

  • Workup and Analysis:

    • After the reaction time, cool the vessel to room temperature and carefully vent the hydrogen pressure.

    • Open the autoclave and pass the reaction mixture through a short plug of silica gel, eluting with an organic solvent (e.g., ethyl acetate) to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude chiral amine product.

    • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric ratio (e.r.) by chiral HPLC analysis.

Data Presentation: Performance of the Mn-Catalyzed Route
Substrate (Ketone + Amine)Catalyst LoadingConditionsYieldSelectivity (e.r.)Reference
1-Indanone + Aniline1 mol% Mn-cat50 bar H₂, Toluene, 70°C, 24h93%97.5 : 2.5[2][10]
1-Indanone + p-Anisidine1 mol% Mn-cat50 bar H₂, Toluene, 70°C, 24h91%98 : 2[2][10]
4-Bromo-1-Indanone + Aniline1 mol% Mn-cat50 bar H₂, Toluene, 70°C, 16h93%97 : 3[2][10]

e.r. = enantiomeric ratio

Conclusion

The synthesis of high-value chiral building blocks like 2-substituted indan-2-yl methanols and their derivatives can be achieved through sustainable and efficient methodologies. The chemo-enzymatic approach offers exceptional stereoselectivity under mild aqueous conditions, making it ideal for complex pharmaceutical intermediates where chirality is paramount. Concurrently, the development of chemo-catalytic routes using earth-abundant metals like manganese provides a cost-effective and environmentally benign alternative to precious metal catalysis, with the added benefit of process intensification through in situ substrate generation. The choice between these strategies will depend on factors such as substrate scope, desired stereoisomer, and process scale-up considerations. Both pathways, however, represent a significant advancement in aligning the practical demands of drug development with the critical principles of green chemistry.

References

  • Ahmed, W., et al. (2023). Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. Green Chemistry, 25(10), 3864-3868. [Link]

  • Kim, M. J., et al. (2006). Synthesis of enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol by lipase and omega-transaminase. Biotechnology and Bioengineering, 93(2), 391-395. [Link]

  • Ahmed, W., et al. (2023). Manganese catalysed enantioselective hydrogenation of in situ -synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. White Rose Research Online. [Link]

  • Ahmed, W., et al. (2023). (PDF) Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. ResearchGate. [Link]

  • Mendas, I., et al. (2024). Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter process. ResearchGate. [Link]

  • Tang, Z., et al. (2024). Substrate expansion of Geotrichum candidum alcohol dehydrogenase towards diaryl ketones by mutation. ResearchGate. [Link]

  • Reddy, G. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances. [Link]

  • Pillai, S., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 187. [Link]

  • N/A. (2025). (PDF) Triple Asymmetric Transfer Hydrogenation of 2-Arylidene-1,3-Indandiones. ResearchGate. [Link]

  • Biffis, A., et al. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Chen, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 921992. [Link]

  • Chapman, J., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Green Chemistry. [Link]

  • Mendas, I., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(10), 2351. [Link]

  • N/A. (2020). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Green Synthesis and Catalysis, 1(1). [Link]

  • Taber, D. F. (2004). Biocatalytic Asymmetric Hydrogen Transfer. Organic Chemistry Portal. [Link]

  • May, O., et al. (2006). Biocatalytic Asymmetric Reduction of Ketones Using Designer Cells. Synfacts. [Link]

  • Huang, K., et al. (2025). Biocatalytic, asymmetric radical hydrogenation of unactivated alkenes. Science, 390(6717), 785-792. [Link]

  • Ghosh, A. K., et al. (1998). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. ResearchGate. [Link]

  • Musa, M. M. (2023). Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones. ResearchGate. [Link]

  • Zor, E., et al. (2025). From characterization to biocatalytic application of two peroxygenases from Collariella virescens and Daldinia caldariorum. Comptes Rendus. Chimie, 28(S1). [Link]

  • Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chemical Reviews, 108(11), 5228-5272. [Link]

  • Zuo, W., & Morris, R. H. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols, 10(2), 241-257. [Link]

  • Wang, L., et al. (2025). Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Heteroatom-Containing Imines and Diarylimines. ResearchGate. [Link]

  • Wills, M., et al. (2026). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. It is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. It is designed for researchers, scientists, and drug development professionals to enhance yield, purity, and overall success in their synthetic endeavors.

Introduction

The synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is a critical process in the development of various pharmaceutical intermediates and research chemicals. Achieving a high yield of a pure product is paramount. This guide addresses common challenges and provides practical, evidence-based solutions. The primary synthetic route discussed is the reduction of 2-methyl-2,3-dihydro-1H-inden-1-one. An alternative, the Grignard reaction, is also explored.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol?

A1: The most prevalent and generally reliable method is the reduction of the corresponding ketone, 2-methyl-2,3-dihydro-1H-inden-1-one. This transformation is typically achieved using a hydride-based reducing agent.

Q2: Which reducing agents are most effective for the conversion of 2-methyl-2,3-dihydro-1H-inden-1-one to the desired alcohol?

A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this type of ketone reduction due to its selectivity and milder reactivity compared to other hydrides.[1][2][3] It selectively reduces aldehydes and ketones.[2] More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may offer less functional group tolerance. For specific applications, other reagents like diisobutylaluminium hydride (DIBAL-H) have also been reported for the reduction of similar indanone systems.[4]

Q3: What are the critical parameters that influence the yield of the reduction reaction?

A3: Several factors can significantly impact the final yield:

  • Purity of Starting Material: The purity of 2-methyl-2,3-dihydro-1H-inden-1-one is crucial. Impurities can lead to side reactions and complicate purification.

  • Choice of Solvent: The choice of solvent is critical for the solubility of the reactants and the efficacy of the reducing agent. Protic solvents like methanol or ethanol are often used with NaBH₄.[3]

  • Reaction Temperature: The temperature should be carefully controlled. While many NaBH₄ reductions can be performed at room temperature, lower temperatures (e.g., 0 °C) can enhance selectivity and minimize side reactions.[1]

  • Stoichiometry of the Reducing Agent: Using a slight excess of the reducing agent is common to ensure complete conversion of the starting material. However, a large excess can lead to difficulties in the work-up procedure.

  • Work-up Procedure: Proper quenching of the excess reducing agent and careful extraction of the product are essential to maximize the isolated yield.

Q4: How can I monitor the progress of the reduction reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the more polar alcohol product from the less polar ketone starting material. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.[5][6]

Q5: What is the most suitable method for purifying the final product?

A5: The primary methods for purifying (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol are silica gel column chromatography and recrystallization.[6] The choice between these methods depends on the nature of the impurities. Column chromatography is effective for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting & Optimization
Inactive Reducing Agent The hydride reducing agent may have degraded due to improper storage or exposure to moisture. Use a fresh, unopened container of the reducing agent.
Incomplete Reaction The reaction may not have gone to completion. Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[5] Consider a modest increase in the amount of reducing agent.
Sub-optimal Reaction Temperature If the reaction is too slow, a slight increase in temperature may be beneficial. Conversely, if side reactions are suspected, lowering the temperature is advisable.
Product Loss During Work-up Ensure the pH is appropriately adjusted during the work-up to ensure the product is in a neutral, extractable form. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.[5]
Problem 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting & Optimization
Unreacted Starting Material This is a common impurity if the reaction is incomplete. Optimize the reaction time and stoichiometry of the reducing agent. Purify the crude product using column chromatography, adjusting the solvent polarity to achieve good separation between the ketone and the more polar alcohol.[6]
Formation of Diastereomers If the starting material is chiral or if a chiral center is formed during a different reaction step, diastereomers may be present. These can sometimes be separated by careful column chromatography or fractional crystallization.
Side Products from the Reducing Agent Boron-containing byproducts from NaBH₄ can sometimes contaminate the product. Ensure a thorough aqueous work-up to hydrolyze and remove these species.
Over-reduction Products (if applicable) If other reducible functional groups are present and a strong reducing agent like LiAlH₄ is used, over-reduction can occur. Use a more selective reducing agent like NaBH₄.
Alternative Synthetic Route: Grignard Reaction

While reduction of the ketone is more direct, a Grignard reaction is a plausible alternative for creating the C-C bond and the alcohol in a single step, for instance, by reacting a suitable 2-halomethyl-2,3-dihydro-1H-indene with an appropriate electrophile. A more relevant Grignard approach for this specific target would be the reaction of a Grignard reagent with formaldehyde.[7]

Diagram: Conceptual Grignard Synthesis Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Isolation Start 2-bromo-2-methyl-2,3-dihydro-1H-indene Mg Magnesium Turnings Start->Mg Reacts with Grignard (2-methyl-2,3-dihydro-1H-inden-2-yl)magnesium bromide Mg->Grignard in Solvent Anhydrous Ether (e.g., THF) Formaldehyde Formaldehyde (HCHO) Grignard->Formaldehyde Nucleophilic Attack Alkoxide Magnesium Alkoxide Intermediate Formaldehyde->Alkoxide Workup Aqueous Acidic Work-up (e.g., NH4Cl) Alkoxide->Workup Protonation Product (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Workup->Product

Caption: Conceptual workflow for the Grignard synthesis.

Troubleshooting Grignard Reactions
Problem Potential Cause Troubleshooting & Optimization
Failure to Initiate Grignard Formation Inactive Magnesium Surface: The magnesium turnings may have an oxide layer.[8] Gently crush the turnings under anhydrous ether to expose a fresh surface. A small crystal of iodine can also be used as an initiator.Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8] Solvents must be rigorously dried.
Low Yield of Alcohol Product Side Reaction with Ketone Enolization: If the Grignard reagent is sterically hindered, it can act as a base and deprotonate the α-carbon of a ketone, leading to the recovery of starting material after workup.[8]Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. This can be minimized by slow addition of the alkyl halide to the magnesium turnings.
Formation of Benzene (or other hydrocarbon) by-product Protonation of Grignard Reagent: Any protic source (water, alcohols) will protonate the highly basic Grignard reagent.[9] Rigorously exclude moisture and protic solvents.

Experimental Protocols

Protocol 1: Reduction of 2-methyl-2,3-dihydro-1H-inden-1-one with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq.) in methanol (10-15 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Diagram: Reduction Workflow

G Start 2-methyl-2,3-dihydro-1H-inden-1-one in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 React Stir at 0 °C (Monitor by TLC) Add_NaBH4->React Quench Quench with aq. NH4Cl React->Quench Evaporate Remove Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash_Dry Wash with Brine & Dry (Na2SO4) Extract->Wash_Dry Isolate Concentrate to Crude Product Wash_Dry->Isolate Purify Purify (Column Chromatography/Recrystallization) Isolate->Purify Final_Product (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Purify->Final_Product

Caption: Workflow for the reduction of 2-methyl-2,3-dihydro-1H-inden-1-one.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molar Mass ( g/mol ) Appearance CAS Number
2-methyl-2,3-dihydro-1H-inden-1-oneC₁₀H₁₀O146.19Colorless to light yellow liquid17496-14-9[10]
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanolC₁₁H₁₄O162.23--
Sodium BorohydrideNaBH₄37.83White crystalline powder16940-66-2

Table 2: Typical TLC Parameters

Component Stationary Phase Mobile Phase Typical Rf Value
2-methyl-2,3-dihydro-1H-inden-1-oneSilica Gel 60 F₂₅₄20% Ethyl Acetate in Hexanes~0.6
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanolSilica Gel 60 F₂₅₄20% Ethyl Acetate in Hexanes~0.3

References

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Wax Studios. (n.d.). Grignard Reaction With Ketone. Retrieved from [Link]

  • Kaposi, M., Witt, J., Cokoja, M., & Kühn, F. E. (n.d.). Reaction of Formaldehyde with Organometallic Reagents. Science of Synthesis.
  • Why can't Grignard reagents react like Organolithium does (with acids)? (2020, August 29). Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Singer, R. A., et al. (2006). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development, 10(4), 783-786.
  • precisionFDA. (n.d.). (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.
  • 2,3-dihydro-1H-indole (AZ-1) Procedure 1: To 2-methylindoline (1.75 g, 13.2 mmol) a. (n.d.).
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247306.
  • Organic Chemistry Portal. (n.d.). Indenone synthesis. Retrieved from [Link]

  • Dong, J., et al. (2020). Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A.
  • NaBH4 Reduction of 2-Methylcyclohexanone. (2017, July 24). Scribd. Retrieved from [Link]

  • Belmessieri, D., et al. (2017). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Chemical Science, 8(2), 1210-1218.
  • Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Reactions of formaldehyde with organometallic reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. (2001, June 8). Eastern Illinois University. Retrieved from [Link]

  • Li, Y., et al. (2026, February 10). Selective Synthesis of Isochromene Fused Indenone or Indane Fused Indanone Derivatives Featuring with Solvent-Dependent Intra- or Intermolecular O–H Bond Carbene Insertion. Organic Letters.
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-2-methyl-. NIST WebBook. Retrieved from [Link]

  • What groups can be reduced by Sn/HCl? (2025, March 16). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Executive Summary & Compound Profile This guide addresses the purification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol , a key intermediate often synthesized via the reduction of 2-methyl-2-indanecarboxylic acid or t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the purification of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol , a key intermediate often synthesized via the reduction of 2-methyl-2-indanecarboxylic acid or the hydrogenation of 2-methyl-2-hydroxymethylindene.

Critical Physical Properties:

  • Physical State: Crystalline solid (typically off-white to white needles).

  • Melting Point: Approx. 60–94°C (Note: Analogous 2,5-dimethyl derivatives melt at 93.5–94°C [1]; the unsubstituted parent often has a slightly lower range depending on enantiomeric purity if resolved, though usually synthesized as a racemate).

  • Solubility Profile: Amphiphilic. The lipophilic indane ring drives solubility in aromatics (toluene), while the hydroxymethyl group provides solubility in polar protic solvents (alcohols).

  • Common Impurities: Unreacted ester/acid precursors, over-reduced byproducts, and solvent inclusions.

Validated Recrystallization Protocols

We recommend Method A for high-purity requirements (>99%) and Method B for bulk cleanup of crude material.

Method A: The "Polar/Non-Polar" Binary System (Recommended)

Based on literature precedents for lipophilic indane alcohols [1].

Logic: The molecule is highly soluble in ethers but poorly soluble in aliphatic hydrocarbons. This method uses the "anti-solvent" effect to force controlled nucleation, preventing the common issue of "oiling out."

ParameterSpecification
Solvent (Good) Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)
Anti-Solvent (Poor) n-Heptane or Hexanes
Ratio (v/v) Start with 1:3 (Solvent:Anti-Solvent)
Temperature Range Dissolve at Reflux (55-75°C)

Cool to -20°C

Step-by-Step Protocol:

  • Dissolution: Place crude solid in a flask. Add minimum MTBE (approx. 2-3 mL per gram) and heat to gentle reflux until fully dissolved.

  • Filtration (Critical): While hot, filter through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (e.g., reduction byproducts).

  • Nucleation Point: Return filtrate to heat. Slowly add Heptane dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add just enough MTBE (dropwise) to make the solution clear again.

  • Controlled Cooling: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 1-2 hours) with gentle stirring.

    • Tech Note: If oil droplets form, reheat immediately and add more solvent (see Troubleshooting).

  • Crystallization: Once at RT, move to a freezer or ice/salt bath (-10°C to -20°C) for 4 hours.

  • Isolation: Filter the white needles. Wash with cold Heptane. Dry under vacuum at 40°C.

Method B: Single Solvent (Toluene)

Best for removing polar impurities.

Logic: Toluene dissolves the indane core well at high temperatures but shows a steep solubility curve upon cooling.

  • Dissolve crude in minimum boiling Toluene .

  • Allow to cool slowly to RT.

  • Seed with a pure crystal at 35°C.

  • Cool to 0°C. Filter and wash with cold Toluene/Heptane (1:1).

Visualization: Workflow & Decision Logic

The following diagram illustrates the decision process for solvent selection and the critical "Oiling Out" loop.

Recrystallization_Workflow Start Crude (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Solvent_Choice Select Solvent System Start->Solvent_Choice Method_A Method A: MTBE / Heptane (High Purity) Solvent_Choice->Method_A High Purity Method_B Method B: Toluene (Bulk Cleanup) Solvent_Choice->Method_B Bulk Scale Dissolve Dissolve at Reflux Method_A->Dissolve Method_B->Dissolve Check_Clear Is Solution Clear? Dissolve->Check_Clear Check_Clear->Dissolve No (Add Solvent) Filter_Hot Hot Filtration (Remove Salts) Check_Clear->Filter_Hot Yes Cooling Slow Cooling to RT Filter_Hot->Cooling State_Check State Check: Crystals or Oil? Cooling->State_Check Success Crystallization (-20°C) State_Check->Success Crystals Form Remedy_Oil Remedy: Reheat & Add 10% more Good Solvent State_Check->Remedy_Oil Oiling Out Final Filter & Dry Success->Final Remedy_Oil->Cooling Retry

Caption: Figure 1. Decision matrix for solvent selection and loop for correcting liquid-liquid phase separation (oiling out).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Cause: This occurs when the solution temperature drops below the "liquid-liquid phase separation" boundary (binodal curve) before it hits the solubility curve (spinodal). This is common with indane alcohols due to their low melting points. Solution:

  • Reheat the mixture until it is a single phase again.

  • Add more "Good Solvent" (MTBE or Toluene). You need to lower the saturation slightly to bypass the oiling region.

  • Seed the solution: Add a tiny crystal of pure product when the solution is still warm (approx. 40°C). This provides a template for crystal growth over oil formation.

Q2: The crystals are colored (yellow/brown).

Cause: Oxidation products (quinones) or trace metal salts. Solution:

  • Perform a carbon treatment during the hot filtration step. Add 5% w/w Activated Carbon, stir at reflux for 10 mins, then filter through Celite.

  • Warning: Do not use carbon if your yield is already low, as it can adsorb the product.

Q3: What is the maximum drying temperature?

Recommendation: Do not exceed 40°C under high vacuum. Reasoning: Indane methanols can sublime or undergo dehydration (elimination of water to form the alkene) at high temperatures, especially if trace acid remains from the synthesis [2].

Q4: Can I use Methanol or Ethanol?

Answer: Yes, but with caution.

  • These alcohols are often too good at dissolving the product, requiring very low temperatures (-78°C) or high concentration to get good recovery, which increases the risk of trapping impurities.

  • Exception: If your main impurity is non-polar (e.g., starting alkene), Methanol is an excellent choice as the non-polar impurity will precipitate out first or stay oiled out.

Impurity Profiling & Validation

Before releasing the batch, validate purity using the following markers:

Impurity TypeOriginDetection MethodRemoval Strategy
Starting Ester/Acid Incomplete ReductionTLC (SiO2, 20% EtOAc/Hex)Wash crude with dilute NaOH (if acid) before recrystallization.
Dehydrated Alkene Over-heating / Acid catalysis1H NMR (Olefinic protons 6.5-7.0 ppm)Recrystallize from Methanol (Alkene is less soluble).
Inorganic Salts Reduction Reagents (Li/Al)Ash Test / ROIHot filtration through Celite (Step 2 of Protocol).

References

  • European Patent Office. (2000). EP1022265B1: 2-Indanemethanol derivatives and their use as perfuming ingredients. (Describes crystallization of homologous 2,5-dimethyl derivatives from ether/pentane). Available at: [Link]

  • Sonnenbichler, J., et al. (1993).[1] Biological Chemistry Hoppe-Seyler, 374(11), 1047-55.[1] (Cited in EP1022265B1 as the source for the synthesis of the 2-methyl-2-indanemethanol parent structure).

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General reference for anti-solvent thermodynamics). Available at: [Link]

Sources

Troubleshooting

removing impurities from crude (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

To: Research Team From: Senior Application Scientist, Technical Support Subject: Purification Protocol for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Introduction You are likely working with (2-methyl-2,3-dihydro-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Purification Protocol for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Introduction

You are likely working with (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol , a quaternary alcohol intermediate often used in the synthesis of CNS-active agents (e.g., melatonin receptor agonists or similar indane scaffolds).

Because this molecule possesses a lipophilic indane core and a polar hydroxymethyl group on a quaternary carbon, it presents a specific set of purification challenges:

  • Aluminum Emulsions: If synthesized via LiAlH4 reduction of the corresponding carboxylic acid/ester, the workup often results in a gelatinous "aluminum sponge" that traps the product.

  • Starting Material Carryover: The steric bulk at the 2-position can slow down the reduction, leaving unreacted 2-methyl-2-indanecarboxylic acid.

  • Physical State Ambiguity: Depending on purity, this compound often presents as a viscous oil that resists crystallization, requiring specific "tricks" to solidify.

This guide is structured to troubleshoot these specific bottlenecks.

Module 1: The "Sticky" Crude (Workup Diagnostics)

The Issue: You performed a standard LiAlH4 reduction, but the quench resulted in a gray/white emulsion that won't separate, or you have lost significant yield to the filter cake.

The Science: The "Fieser" workup (Water/NaOH/Water) often fails with indane derivatives because the lipophilic product adsorbs to the aluminum hydroxide precipitate. The solution is Ligand Exchange . You must break the Aluminum-Oxygen bonds using a chelating agent.

Protocol: The Rochelle’s Salt Method

Use this for all reductions >1g scale.

  • Quench: Dilute reaction mixture with diethyl ether (Et2O) or THF. Cool to 0°C.[1]

  • Add: Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

    • Ratio: Use approx. 20 mL of sat. solution per gram of LiAlH4 used.

  • Agitate: Vigorously stir at Room Temperature (RT) until two clear layers form.

    • Time: This is the critical step. It may take 1-4 hours . Do not rush. The gray solid will dissolve, leaving two transparent layers.

  • Separate: The organic layer will now contain >95% of your alcohol without trapped salts.

Module 2: Chemical Scavenging (Removing Precursors)

The Issue: NMR shows a persistent impurity (approx. 5-10%) corresponding to the starting material (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid).

The Science: Both the product and the impurity are lipophilic indanes, making them streak together on silica gel. However, the impurity is an acid , while your product is a neutral alcohol . We exploit this pKa difference (Acid pKa ~4-5 vs. Alcohol pKa ~16).

Protocol: The pH Swing Extraction

Perform this BEFORE chromatography or crystallization.

  • Dissolve: Take the crude oil in Ethyl Acetate (EtOAc) or Ether.

  • Wash 1 (Basic): Wash the organic layer 2x with 1M NaOH or Sat. NaHCO3 .

    • Mechanism: This deprotonates the unreacted acid (R-COOH

      
       R-COO⁻Na⁺), forcing it into the aqueous layer. The alcohol remains in the organic layer.
      
  • Wash 2 (Neutral): Wash with Brine to remove excess water.

  • Dry: Dry over MgSO4 and concentrate.

Decision Point:

  • Check TLC: If the "acid spot" (usually lower Rf, streaking) is gone, proceed to Module 3.

  • Caution: Do not use strong acid washes; the indane ring is generally stable, but the tertiary position can be sensitive to elimination (forming the alkene) under extreme acidic/thermal stress.

Module 3: Polishing (Physical Purification)

The Issue: The product is a viscous oil. You need a solid or >98% purity.[2]

The Science: The 2-methyl group disrupts the crystal packing compared to the non-methylated analog, lowering the melting point. It behaves like a "molecular grease." You must use a solvent system that is marginal for the indane core but bad for the polar alcohol group at low temperatures.

Table 1: Purification Strategy Matrix
MethodSuitabilitySolvent SystemConditions
Crystallization High (if solid)Hexane / Et2O (10:1)Dissolve in min. warm Et2O. Add Hexane until cloudy. Cool to -20°C.
Trituration Medium (if oil)Pentane or Cold Hexane Vigorously stir the oil in cold pentane. Seed if possible.
Distillation High (Scale >5g)N/AKugelrohr or High Vac (<0.5 mmHg). BP likely >140°C at 0.5 mmHg.
Flash Column High (Universal)Hexane / EtOAc Gradient: 0%

30% EtOAc. Product Rf ~0.3 in 20% EtOAc.
Visual Workflow: Purification Logic

PurificationLogic Start Crude Product (Viscous Oil/Solid) TLC TLC Analysis (Check for Acid Impurity) Start->TLC AcidPresent Acid Present? TLC->AcidPresent BaseWash Wash with 1M NaOH (Remove Acid) AcidPresent->BaseWash Yes PhysicalState Physical State at RT? AcidPresent->PhysicalState No BaseWash->PhysicalState Solid Solid PhysicalState->Solid Crystalline Oil Oil PhysicalState->Oil Viscous Recryst Recrystallize: Hexane/Et2O or Toluene Solid->Recryst Distill High Vac Distillation (Kugelrohr) Oil->Distill High Thermal Stability Column Flash Chromatography (Hex/EtOAc) Oil->Column Small Scale/Heat Sensitive

Figure 1: Decision matrix for purifying indane-methanol derivatives based on impurity profile and physical state.

Frequently Asked Questions (FAQs)

Q1: The product solidified, but it's waxy and low-melting. How do I get nice crystals? A: This is common for 2,2-disubstituted indanes. The "waxy" texture indicates solvent trapping or trace impurities.

  • Fix: Dissolve the wax in a minimum amount of Toluene (good solubility for indane ring) and layer carefully with Hexane (antisolvent). Let it sit undisturbed at 4°C. Toluene often produces better crystal morphology than Ether for aromatics.

Q2: I see a new spot on TLC appearing above my product after workup. What is it? A: This is likely the elimination product (2-methyl-indene).

  • Cause: If you used strong acid (HCl) during workup or heated the distillation too high (>180°C), the tertiary alcohol can dehydrate.

  • Fix: This alkene is very non-polar (Rf ~0.9 in Hexane/EtOAc). A short silica plug with 100% Hexane will wash it off; then switch to EtOAc to elute your alcohol.

Q3: Can I use Borane (BH3) instead of LiAlH4 to avoid the emulsion? A: Yes. Borane-THF or Borane-DMS is excellent for reducing the carboxylic acid and avoids aluminum salts.

  • Warning: Borane reduction requires a methanol quench and reflux to break down the boron-complex (borate esters). If you skip the methanol reflux, your yield will be low because the product remains trapped as a borate.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for LiAlH4 workup protocols and stoichiometry).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source of the "Fieser" and Rochelle's salt workup methods).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • PubChem. (2025).[3][4] Compound Summary: (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol.[4] National Library of Medicine. Link (Structural analog data used for solubility inference).

  • ChemScene. (2025). Product Data: [2-(methylamino)-2,3-dihydro-1h-inden-2-yl]methanol.[2][5] Link (Reference for indane-methanol derivative handling).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic small molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic small molecules. (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0) presents a classic formulation challenge: it possesses a highly hydrophobic indane core coupled with a single primary alcohol group.

While the hydroxyl group provides a minor anchor for hydrogen bonding, the bulky hydrocarbon ring dominates the molecule's physicochemical behavior, driving it to partition into lipids and crash out of aqueous buffers. This guide provides field-proven, mechanistically grounded solutions to keep your compound in solution across both in vitro and in vivo workflows.

I. Physicochemical Profiling

Before troubleshooting, we must establish the thermodynamic boundaries of the compound. The data below dictates our solvent choices.

PropertyValueFormulation Implication
Molecular Weight 162.23 g/mol Small molecular size; excellent membrane permeability if kept in a solvated state.
Predicted LogP ~2.5 - 3.0Highly lipophilic. Will readily partition into lipid bilayers but strongly resists aqueous solvation.
H-Bond Donors / Acceptors 1 / 1Limited hydrogen bonding capacity. Solubilization relies heavily on hydrophobic interactions or micellar encapsulation.
Aqueous Solubility < 0.1 mg/mLPractically insoluble in water. Direct dissolution in PBS or cell media will fail.
Organic Solubility > 50 mg/mLHighly soluble in polar aprotic (DMSO, DMF) and protic (Ethanol) solvents. Ideal for concentrated master stocks.
II. Formulation Decision Workflow

G Start Target Application for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (PK/Efficacy) Start->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Vehicle Select Excipient System InVivo->Vehicle Aqueous Serial Dilution in Buffer (Final DMSO < 0.5%) DMSO->Aqueous Dropwise addition with vortexing Cyclo 20% HP-β-CD in Saline (Encapsulation) Vehicle->Cyclo For IV/PO dosing Cosolvent PEG400 / Tween-80 / Water (Micellar Solubilization) Vehicle->Cosolvent For high-dose PO

Decision tree for selecting the appropriate formulation strategy based on the target application.

III. Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A1: This is a failure of kinetic solubility. When you transfer a highly concentrated DMSO stock of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol into a high-dielectric aqueous buffer, the rapid shift in solvent polarity forces the hydrophobic indane rings to self-associate to minimize contact with water. This results in an immediate amorphous precipitate (1)[1]. Solution: Never spike a high-concentration stock directly into a large aqueous volume. Perform intermediate serial dilutions in DMSO, and add the final spike dropwise to a vigorously swirling aqueous buffer.

Q2: How can I maintain the compound in solution for cell-based assays without causing solvent toxicity? A2: High concentrations of DMSO will denature proteins and lyse cell membranes. You must ensure the final DMSO concentration in your assay remains strictly below 0.5% (v/v) (2)[2]. If the compound still precipitates at <0.5% DMSO, you must utilize a carrier molecule like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the compound prior to introducing it to the cells.

Q3: What is the optimal formulation for in vivo pharmacokinetic (PK) dosing (e.g., oral gavage or IV)? A3: Administering this compound as a simple aqueous suspension will yield erratic, uninterpretable PK data due to poor gastrointestinal dissolution. For oral gavage, a co-solvent/surfactant microemulsion utilizing PEG400 and Tween-80 is highly effective. Tween-80 forms micelles around the drug, while PEG400 lowers the dielectric constant of the bulk fluid (3)[3]. For Intravenous (IV) dosing, a 20% HP-β-CD solution is the gold standard, as it prevents embolism caused by precipitated drug particles (4)[4].

IV. Mechanistic Insight: Cyclodextrin Encapsulation

To understand why HP-β-CD is so effective for this specific molecule, we must look at the host-guest chemistry. The cyclodextrin ring has a lipophilic inner cavity (formed by the skeletal carbons of glucose units) and a hydrophilic exterior (formed by hydroxyl groups). The indane core of our compound fits perfectly into this cavity via Van der Waals forces, shielding the hydrophobic surface from water.

G Indane Indane Core (Hydrophobic) Cavity HP-β-CD Cavity (Lipophilic Inner) Indane->Cavity Encapsulation (Van der Waals) Methanol Methanol Group (Hydrophilic) Water Bulk Aqueous Media Methanol->Water Hydrogen Bonding Cavity->Water Solubilization

Mechanistic pathway of HP-β-CD encapsulating the lipophilic indane core to enhance solubility.

V. Validated Experimental Protocols
Protocol A: Preparation of a Stable 10 mM In Vitro Stock Solution

This self-validating protocol ensures complete dissolution and prevents hygroscopic degradation.

  • Weighing: Accurately weigh 1.62 mg of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol powder using an analytical balance.

  • Primary Solvation: Transfer the powder to a sterile, solvent-resistant polypropylene microcentrifuge tube. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. Validation step: Hold the tube to the light; the solution must be optically clear with no refractive striations. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquot & Storage: DMSO is highly hygroscopic and will absorb atmospheric water, which ruins compound solubility over time. Immediately aliquot the 10 mM stock into 20 µL single-use volumes and store at -20°C.

  • Aqueous Dilution: When ready for the assay, thaw one aliquot. Dilute 1 µL of the stock into 999 µL of pre-warmed assay buffer (1:1000 dilution) while vortexing the buffer. This yields a 10 µM working solution at 0.1% DMSO.

Protocol B: 20% HP-β-CD Formulation for In Vivo Dosing (Target: 1 mg/mL)

This protocol utilizes thermodynamic complexation to create a safe, injectable vehicle.

  • Vehicle Preparation: Weigh 2.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Slowly add it to 8.0 mL of sterile saline (0.9% NaCl) while stirring. Stir until the solution is completely transparent, then adjust the final volume to 10.0 mL.

  • Compound Addition: Weigh 10.0 mg of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol and add it directly to the 10.0 mL HP-β-CD vehicle.

  • Thermodynamic Complexation: The compound will initially float or suspend. Place the vial on a magnetic stirrer at 300 RPM at room temperature for 12–24 hours. Causality note: Complexation is an equilibrium-driven process; prolonged stirring is required to allow the indane core to displace water molecules inside the cyclodextrin cavity.

  • Sterile Filtration: Once the solution is optically clear, pass it through a 0.22 µm PTFE syringe filter. Validation step: If the filter clogs or resistance is high, complexation is incomplete. Do not inject. The resulting filtrate is ready for IV or IP administration.

VI. References
  • PLOS One. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. Retrieved from:[Link]

  • Ingenta Connect (Pharmazie). Preparation and evaluation of a microemulsion for oral delivery. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Storage Stability &amp; Shelf Life of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Executive Summary Welcome to the Technical Support Center for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0). This compound is a specialized neopentyl-type primary alcohol attached to an indane ring syste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0). This compound is a specialized neopentyl-type primary alcohol attached to an indane ring system, frequently utilized as a critical building block in pharmaceutical synthesis and advanced fragrance chemistry (e.g., malodor antagonists)[1].

Because the hydroxyl-bearing carbon is adjacent to a fully substituted quaternary carbon (C2 of the indane ring), it exhibits unique steric and electronic properties. This guide provides researchers with field-proven troubleshooting insights, causality-driven handling protocols, and self-validating workflows to ensure maximum shelf life and experimental reproducibility.

Physicochemical Properties & Storage Baselines

To establish a baseline for quality control, all quantitative storage metrics and physicochemical data are summarized below.

ParameterSpecification / GuidelineCausality & Impact
Chemical Formula C₁₁H₁₄ODefines molecular weight (162.23 g/mol ).
CAS Number 73739-59-0Unique identifier for inventory tracking.
Optimal Storage Temp 2°C to 8°CDrastically reduces the kinetic rate of autoxidation and thermal degradation[2].
Atmosphere Inert (Argon/Nitrogen)Displaces atmospheric oxygen, preventing the slow oxidation of the primary alcohol into an aldehyde.
Light Exposure Protect from light (Amber vial)UV light can act as a radical initiator for oxidative degradation pathways.
Shelf Life (Optimal) 12 - 24 monthsValidated via annual GC-MS/NMR checks; highly dependent on strict adherence to cold-chain storage.
Primary Incompatibilities Strong acids, OxidizersAcids trigger Wagner-Meerwein rearrangements; oxidizers force premature conversion to carboxylic acids[3],[4].

Troubleshooting Guide & FAQs

Q1: Why did my batch of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol degrade and form multiple unknown peaks on GC-MS after an acidic reaction workup? A1: The degradation is driven by a Wagner-Meerwein rearrangement . Because this compound is a neopentyl-type alcohol, exposure to Brønsted or Lewis acids protonates the primary hydroxyl group, which then leaves as water to form a highly unstable primary carbocation. To relieve steric strain and achieve a lower energy state, the adjacent quaternary center (C2) undergoes a rapid 1,2-alkyl or methyl shift, forming a much more stable tertiary carbocation[3]. This intermediate subsequently undergoes elimination or substitution, leading to a complex mixture of rearranged indene derivatives or ring-expanded products. Expert Insight: Always avoid storing or exposing this compound to acidic conditions unless a rearrangement is the intended synthetic step. If acidic workup is unavoidable, keep temperatures below 5°C and neutralize rapidly.

Q2: What are the optimal long-term storage conditions to maximize shelf life, and what is the chemical rationale? A2: The compound must be stored sealed in a dry environment at 2–8°C, protected from light, and segregated from oxidizers[2],[4]. Expert Insight: Primary alcohols are susceptible to slow autoxidation into aldehydes and eventually carboxylic acids when exposed to atmospheric oxygen. Storing at 2–8°C lowers the thermal energy available to cross the activation barrier for autoxidation. Furthermore, utilizing secondary containment and segregating the compound from strong oxidizers prevents exothermic incompatibilities, adhering to standard 4[4].

Q3: I noticed moisture condensation inside the reagent bottle after repeated sampling. How does this affect stability? A3: While the indane skeleton itself is hydrophobic, the primary alcohol group can hydrogen-bond with atmospheric moisture. Repeatedly opening cold containers below the room's dew point causes condensation. While pure water will not rapidly degrade the alcohol, it acts as a solvent for trace acidic impurities in the air (such as dissolved CO₂ forming carbonic acid). Over time, this slightly lowers the pH of the micro-environment, risking slow acid-catalyzed degradation[3]. Expert Insight: Always allow the sealed container to equilibrate to room temperature before opening.

Experimental Protocols & Workflows

Protocol A: Safe Handling and Aliquoting Procedure

This protocol is designed as a self-validating system to prevent moisture ingress and oxidative degradation during routine laboratory sampling.

  • Equilibration: Remove the primary storage vial from the 2–8°C refrigerator. Do not open it immediately. Allow the vial to sit in a desiccator for 30 minutes until it reaches ambient room temperature. Causality: This prevents atmospheric moisture from condensing on the cold chemical, avoiding carbonic acid formation.

  • Inert Atmosphere Preparation: Transfer the vial to a glove box or set up a Schlenk line with a positive flow of dry Argon (Ar). Argon is preferred over Nitrogen (N₂) as it is heavier than air and creates a more robust protective blanket over the liquid/solid surface.

  • Aliquoting: Using a flame-dried, Ar-purged syringe or spatula, extract only the required mass/volume. Place the working aliquot into a secondary amber vial.

  • Sealing & Storage: Purge the headspace of the primary vial with Argon for 10 seconds. Seal tightly with Parafilm or Teflon tape, and immediately return to 2–8°C storage.

  • System Validation: Run a baseline GC-MS on the newly created working aliquot. A single sharp peak at the expected retention time (with an m/z matching 162.2) confirms that no degradation occurred during the handling process.

Protocol B: Quality Control (QC) and Shelf-Life Validation

Perform this workflow upon initial receipt of the chemical and annually thereafter.

  • Visual Inspection: Check for discoloration. The pure compound should be colorless to pale yellow. A distinct yellowing or browning indicates oxidation.

  • GC-MS Analysis: Inject a 1 µL sample (diluted in anhydrous DCM) into the GC-MS.

    • Pass Criteria: >98% purity.

    • Failure Mode: The presence of a peak with M-2 (m/z 160) indicates oxidation to the corresponding aldehyde.

  • NMR Verification (If GC-MS shows impurities): Dissolve 10 mg in CDCl₃. Check the ¹H-NMR spectrum for the disappearance of the characteristic neopentyl -CH₂OH protons (~3.5 ppm) and the appearance of an aldehyde proton (~9.5-10 ppm) or vinylic protons (indicating rearrangement).

Visualizations & Mechanistic Pathways

Pathway 1: Acid-Catalyzed Degradation

The following diagram illustrates the causality behind the compound's instability in acidic environments, highlighting the shift from a primary to a tertiary carbocation.

Acid-catalyzed Wagner-Meerwein rearrangement pathway for neopentyl-type indane alcohols.

Pathway 2: Storage and QC Decision Tree

Use this logical workflow to dictate the lifecycle management of the compound in your laboratory.

Quality control and long-term storage workflow for indane-based primary alcohols.

References

  • BLD Pharm. "(2,3-Dihydro-1H-inden-2-yl)methanol Product & Storage Specifications." BLD Pharm Catalog.
  • European Patent Office. "Volatile Compositions to Limit or Eliminate Perception of Fecal Malodour (EP 4218837 B1)." Google Patents.
  • Michigan State University, Department of Chemistry. "Rearrangement Reactions: Wagner-Meerwein Shifts in Neopentyl Systems." MSU Organic Chemistry Resources.
  • National Institutes of Health (NIH), Office of Research Services. "Chemical Segregation and Storage Guidelines." NIH Division of Occupational Health and Safety.

Sources

Optimization

minimizing byproducts in the preparation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Welcome to the Technical Support Center for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0). This indane derivative is a highly valuable building block in medicinal chemistry and is struct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0). This indane derivative is a highly valuable building block in medicinal chemistry and is structurally related to advanced fragrance ingredients such as Lilyflore® ().

The most robust, scalable laboratory method to prepare this compound involves a two-step sequence starting from methyl indane-2-carboxylate: an α-methylation followed by an ester reduction. Below, you will find expert troubleshooting guides, causality-driven FAQs, and self-validating protocols designed to minimize byproduct formation and maximize your isolated yield.

ChemicalWorkflow SM Methyl indane-2-carboxylate Int Methyl 2-methylindane-2-carboxylate SM->Int 1. LDA, THF, -78°C 2. MeI, DMPU Prod (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol Int->Prod LiAlH4, THF 0°C to RT

Two-step synthetic workflow for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

Phase 1: α-Methylation (Ester Enolate Chemistry)

Q: I am seeing a significant amount of a higher-molecular-weight byproduct and unreacted starting material. What is happening? A: You are likely observing a Claisen-type self-condensation. Methyl indane-2-carboxylate possesses an acidic α-proton. If enolate formation is incomplete or slow, the unreacted ester can be attacked by the newly formed enolate, generating a β-keto ester byproduct. Causality & Solution: This occurs when the base (LDA) is degraded by moisture or the ester is added too quickly. Ensure your LDA is freshly prepared and titrated. You must use a strict inverse addition protocol : add the ester dropwise to a solution of LDA at -78 °C. This ensures the base is always in excess during the deprotonation phase, preventing the unreacted ester from acting as an electrophile.

Q: My conversion stalls at 70-80% even with excess Methyl Iodide (MeI). How can I drive the methylation to completion? A: Lithium enolates of indane derivatives tend to form tight tetrameric or hexameric aggregates in THF, which drastically reduces their nucleophilicity toward alkyl halides (). Causality & Solution: The tight ion pairing between the lithium cation and the enolate oxygen sterically hinders the S_N2 attack on MeI. To break these aggregates, add a polar aprotic co-solvent such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 10% v/v prior to the addition of MeI. This strongly solvates the lithium cation, creating a "naked," highly reactive enolate that rapidly consumes the electrophile.

Phase 2: Ester Reduction

Q: GC-MS analysis of my crude product shows a peak with an M-2 mass relative to the target alcohol. What is this byproduct? A: This is 2-methylindane-2-carboxaldehyde. It is the intermediate formed during the reduction of the ester to the alcohol. Causality & Solution: Lithium Aluminum Hydride (LiAlH₄) reduces esters to alcohols via an aldehyde intermediate. If the hydride source is partially degraded (e.g., due to atmospheric moisture absorption) or the reaction is quenched prematurely, the reduction stalls at the aldehyde stage. Always use a slight excess of LiAlH₄ (e.g., 1.5 equivalents) and allow the reaction to warm to room temperature to ensure complete conversion.

Q: My TLC shows complete conversion to the alcohol, but my isolated yield is poor (<50%). I get a thick, gelatinous mess during workup. How do I fix this? A: You are losing your product in an aluminum hydroxide emulsion. Causality & Solution: Standard aqueous quenching of LiAlH₄ generates amorphous, colloidal aluminum salts that physically trap the product. You must implement the Fieser Workup (n, n, 3n method) . This precise stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid, liberating the trapped (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol into the organic phase.

Troubleshooting Logic & Quantitative Metrics

TroubleshootingLogic Start Synthesis Issue: Low Yield or Impurities Q1 Identify Problematic Step Start->Q1 Step1 Step 1: α-Methylation Q1->Step1 Step2 Step 2: Ester Reduction Q1->Step2 BP1 Claisen Byproducts Step1->BP1 BP2 Unreacted SM Step1->BP2 BP3 Aldehyde Formation Step2->BP3 BP4 Aluminum Emulsion Step2->BP4 Sol1 Inverse Addition BP1->Sol1 Sol2 Add 10% DMPU BP2->Sol2 Sol3 Excess LiAlH4 BP3->Sol3 Sol4 Fieser Workup BP4->Sol4

Troubleshooting logic tree for identifying and resolving byproduct issues.

Table 1: Quantitative Reaction Parameters & Byproduct Thresholds

ParameterPhase 1: α-MethylationPhase 2: Ester Reduction
Target Conversion >95%>98%
Major Byproduct β-Keto ester (Claisen condensation)2-Methylindane-2-carboxaldehyde
Acceptable Byproduct Limit <2% (by GC-FID)<1% (by GC-FID)
Critical Reagent Stoichiometry 1.1 eq LDA, 1.5 eq MeI1.5 eq LiAlH₄
Optimal Temperature -78 °C to Room Temperature0 °C to Room Temperature
Key Analytical Marker TLC R_f shift (Product is less polar)Mass Shift (M-2 to Target Mass)

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 2-methylindane-2-carboxylate

This protocol utilizes inverse addition and aggregate-breaking solvents to ensure high fidelity ().

  • Preparation of LDA: In a flame-dried Schlenk flask under argon, add dry THF and diisopropylamine (1.1 eq). Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise.

    • Validation Check: The solution must remain pale yellow and perfectly clear; cloudiness indicates moisture contamination.

  • Enolate Formation (Inverse Addition): Slowly add methyl indane-2-carboxylate (1.0 eq) dissolved in a minimum amount of dry THF dropwise over 30 minutes to the LDA solution at -78 °C. Stir for 45 minutes.

  • Alkylation: Add DMPU (10% v/v relative to THF) followed by methyl iodide (1.5 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 9:1) should show the complete disappearance of the starting material spot and the emergence of a new, slightly less polar spot.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol
  • Hydride Suspension: Suspend LiAlH₄ (1.5 eq) in dry THF at 0 °C under a strict argon atmosphere.

  • Reduction: Add the crude methyl 2-methylindane-2-carboxylate (1.0 eq) in THF dropwise. Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Monitor by GC-MS. The intermediate aldehyde (M-2) must be fully consumed before proceeding to the quench.

  • Fieser Workup (n, n, 3n Method): Cool the reaction mixture to 0 °C. For every 1.0 g of LiAlH₄ used, strictly adhere to the following sequential addition:

    • Add 1.0 mL of H₂O dropwise.

    • Add 1.0 mL of 15% aqueous NaOH dropwise.

    • Add 3.0 mL of H₂O dropwise.

    • Validation Check: Stir vigorously for 15-30 minutes. A successful quench is visually confirmed when the grey, gelatinous mixture transforms into a stark white, granular precipitate suspended in a clear organic layer.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake generously with hot THF. Concentrate the filtrate in vacuo to yield the pure target alcohol.

References

  • European Patent Office. "Intermediate compounds for producing perfuming ingredients." EP3245185B1, 2017.
  • Sonnenbichler, J., et al. "Secondary fungal metabolites and their biological activities, IV.
Troubleshooting

Technical Support Center: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Purification

Ticket ID: #IND-ME-OH-001 Subject: Separation of unreacted reagents from (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IND-ME-OH-001 Subject: Separation of unreacted reagents from (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0) via the reduction of 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid or its ester derivatives.

Critical Insight: The C2 position on the indane ring is a quaternary center . This creates significant steric hindrance around the carbonyl group. Consequently, standard reduction times (e.g., 1-2 hours) are often insufficient, leading to significant amounts of unreacted starting material in your crude mixture.

This guide provides field-proven protocols to separate these specific impurities without resorting to tedious column chromatography whenever possible.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My crude NMR shows a mixture of product and starting material. How do I separate them without a column?

A: The separation strategy depends entirely on your starting material precursor.

  • Scenario A: Precursor was the Carboxylic Acid (2-methyl-2-indancarboxylic acid)

    • Chemistry: The product is a neutral alcohol.[1] The impurity is an acidic carboxylic acid.

    • Solution: Use an Acid/Base Extraction .[2]

    • Protocol: Dissolve the crude mixture in diethyl ether or ethyl acetate. Wash 3x with 10% aqueous

      
       or 1M 
      
      
      
      . The unreacted acid will deprotonate and move to the aqueous layer. The alcohol remains in the organic layer.
  • Scenario B: Precursor was the Methyl/Ethyl Ester

    • Chemistry: Both the product (alcohol) and the impurity (ester) are neutral organic molecules. Acid/base extraction will not work directly.

    • Field-Proven Insight (The "Saponification Sweep"): Instead of struggling with a column where the Rf values might be close (Ester

      
       0.5, Alcohol 
      
      
      
      0.3 in Hex/EtOAc), chemically modify the impurity.
    • Protocol: Take your crude organic mixture and stir it vigorously with 2M

      
       (aq) and a splash of methanol for 2 hours. This hydrolyzes the unreacted ester back into the carboxylic acid. Now you can wash it away with the basic aqueous layer, leaving pure alcohol in the organic phase.
      
Q2: I used Lithium Aluminum Hydride ( ), and I have a gelatinous grey emulsion that won't separate.

A: This is the most common failure mode in indane reductions. The aluminum salts form a "hydroxide gel" that traps your product. Do not try to filter this; you will lose yield.

The Fix: Use the Fieser Workup Method . This creates a granular, sand-like precipitate that filters easily.

  • Rule of n: For every n grams of

    
     used:
    
    • Add n mL of water (slowly, at 0°C).

    • Add n mL of 15% aqueous

      
      .
      
    • Add 3n mL of water.

    • Warm to room temperature and stir for 15 minutes. The gray goo will turn into white/gray sand. Filter and rinse.

Q3: I used Borane ( ), and the product is an oil that won't crystallize.

A: Borane reductions often form stable boron-alcohol complexes that do not break down with simple water addition.

  • The Fix: You must perform an oxidative workup or a vigorous methanol quench.

  • Protocol: Add methanol to the crude residue and rotovap. Repeat 3 times. This forms volatile trimethyl borate

    
    , which evaporates, leaving the free alcohol.
    

Part 2: Detailed Experimental Protocols

Protocol A: The "Saponification Sweep" (For Ester Precursors)

Best for removing unreacted ester without chromatography.

  • Reaction: Perform reduction of methyl 2-methyl-2-indancarboxylate (1.0 eq) with

    
     (2.0 eq) in THF.
    
  • Quench: Perform Fieser workup (see above) to remove aluminum salts.[1] Concentrate the filtrate.

  • Check: Run TLC. If unreacted ester is visible:

  • Hydrolysis: Redissolve crude oil in THF (5 mL/g). Add 2M

    
     (5 mL/g). Stir vigorously at 40°C for 2 hours.
    
  • Extraction:

    • Dilute with Ethyl Acetate.[3]

    • Separate layers.[4][5] Keep the Organic Layer. (The unreacted material is now a water-soluble carboxylate salt).

    • Wash organic layer with Brine.[3]

    • Dry over

      
       and concentrate.
      
  • Result: Pure (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

Protocol B: Crystallization of the Alcohol

If the product remains oily after workup.

The presence of the rigid indane ring and the quaternary methyl group often makes this molecule a solid, but impurities depress the melting point.

Solvent SystemRatio (v/v)TemperatureNotes
Hexane / EtOAc 10:14°CSlow evaporation yields needles.
Pentane / Et2O 20:1-20°CGood for oiling-out issues.
Cyclohexane PureReflux -> RTHigh recovery, requires heating.

Part 3: Decision Logic & Workflows

Workflow 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (2-methylindane reduction) CheckPrecursor Identify Precursor Used Start->CheckPrecursor AcidRoute Carboxylic Acid (R-COOH) CheckPrecursor->AcidRoute EsterRoute Ester (R-COOMe) CheckPrecursor->EsterRoute Step1_Acid 1. Dilute with Ether/EtOAc 2. Wash with 1M NaOH AcidRoute->Step1_Acid Step1_Ester Check TLC for Unreacted Ester EsterRoute->Step1_Ester Final Pure (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Step1_Acid->Final Organic Layer Decision_Ester Ester Present? Step1_Ester->Decision_Ester Saponify Perform 'Saponification Sweep' (Stir with NaOH/THF) Decision_Ester->Saponify Yes DirectWorkup Standard Wash (Brine/Water) Decision_Ester->DirectWorkup No Saponify->Final DirectWorkup->Final

Caption: Decision logic for selecting the correct purification path based on the starting material used.

Workflow 2: The Fieser Workup (Aluminum Removal)

FieserWorkup Input Reaction Flask (LiAlH4 used: n grams) Step1 Add n mL Water (Slowly! Exothermic) Input->Step1 Step2 Add n mL 15% NaOH Step1->Step2 Step3 Add 3n mL Water Step2->Step3 Step4 Stir 15 mins (Forms white sand) Step3->Step4 Filter Filter Precipitate Step4->Filter Result Clear Filtrate (Product in solution) Filter->Result

Caption: Step-by-step stoichiometry for the Fieser workup to prevent aluminum emulsions.

References

  • Reduction of Carboxylic Acids with LiAlH4 : Chemistry LibreTexts. "Reduction of Carboxylic Acids and Their Derivatives". Available at: [Link]

  • Fieser Workup Protocol : University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions". Available at: [Link]

  • Target Molecule Data : PubChem. "(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (Compound)".[6] Available at: [Link]

  • Precursor Properties : PubChem. "2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid". Available at: [Link]

Sources

Optimization

Technical Support Center: Precision Handling of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Current Status: Operational Topic: Moisture Sensitivity Mitigation & Process Optimization Ticket ID: IND-OH-2026-QA Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The "Invisible" Yi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Moisture Sensitivity Mitigation & Process Optimization Ticket ID: IND-OH-2026-QA Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Invisible" Yield Killer

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0) is a robust primary alcohol structurally, but a fragile intermediate operationally. While it does not violently decompose in water, its processing sensitivity stems from two critical factors:

  • Competitive Nucleophilicity: In high-value synthesis (e.g., pharmaceutical intermediates or fragrance analogs like Lilyflore derivatives), this hindered alcohol often reacts with moisture-sensitive electrophiles. Trace water competes for these reagents, leading to non-stoichiometric consumption and "ghost" yield losses.

  • Hygroscopic Agglomeration: The quaternary carbon adjacent to the hydroxymethyl group creates a lattice structure prone to trapping ambient moisture, leading to clumping that disrupts automated dosing and alters mass-balance calculations.

This guide provides the protocols to maintain the "Dry Chain" integrity required for >99% purity outcomes.

Part 1: Diagnostic – Is Moisture Your Problem?

Before altering your workflow, confirm if moisture is the root cause of your deviations.

Symptom Checklist
ObservationLikely Moisture IssueMechanism
Variable Yields (±15%) High Water consumes electrophiles (e.g., acid chlorides, isocyanates) intended for the alcohol.
"Wet" NMR Signals Medium Broad singlet at ~1.5-4.0 ppm (solvent dependent) or shifting -OH peaks.
Reagent Precipitates High Hydrolysis of catalysts (e.g., Ti(OiPr)₄) or formation of urea byproducts.
Dosing Clogs High Hygroscopic bridging causes powder bridging in hoppers/funnels.
New Impurity Peaks Medium Formation of symmetric anhydrides or hydrolyzed electrophiles.

Part 2: The "Dry Chain" Storage & Handling Protocol

To process (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol effectively, you must treat it as a Critical Process Parameter (CPP) .

Storage Specifications
  • Container: Amber borosilicate glass with Teflon-lined caps. Avoid polyethylene (PE) bags as they are permeable to water vapor over time.

  • Desiccant: Pack with activated molecular sieves (4Å) in the secondary containment, not directly in the product unless using a sachet.

  • Headspace: Purge with Argon (Ar) rather than Nitrogen (N₂), as Ar is heavier than air and provides a better "blanket" for solids.

Re-Drying Protocol (If Moisture > 0.5% w/w)

If your Karl Fischer (KF) titration indicates moisture ingress, do not use oven drying alone, as this can lead to surface oxidation or melt-fusing (melting point is relatively low/waxy for some derivatives).

Recommended Method: Azeotropic Distillation

  • Dissolve the alcohol in Toluene or Cyclohexane (10 mL/g).

  • Reflux with a Dean-Stark trap until water collection ceases.

  • Cool to 40°C and concentrate under reduced pressure.

  • Critical: Break the vacuum only with dry Argon.

Part 3: Reaction Troubleshooting – The Competitive Pathway

The most common failure mode is using this alcohol in coupling reactions where water acts as a "parasitic nucleophile."

The Mechanism of Failure

When reacting (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (Alcohol A ) with an electrophile (e.g., an Isocyanate E ), trace water (W ) competes. Because water is less sterically hindered than the indane-substituted alcohol, it reacts faster (


), consuming the electrophile and producing byproducts.

MoistureCompetition Alcohol (2-methyl...inden-2-yl)methanol (Nucleophile) Target Target Product (Ester/Carbamate) Alcohol->Target Slow (Steric Hindrance) Water Trace Water (Parasitic Nucleophile) Byproduct Waste Byproduct (Urea/Acid) Water->Byproduct Fast (Kinetic Favorability) Electrophile Electrophile (e.g., Isocyanate/Acid Chloride) Electrophile->Target Electrophile->Byproduct

Figure 1: Kinetic competition between the hindered indane alcohol and trace water for the electrophile.

Solution: The "Sacrificial Scavenger" Method

If rigorous drying is impossible, add a moisture scavenger before adding the expensive electrophile.

Protocol:

  • Dissolve (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol in the anhydrous solvent.

  • Add Trimethylsilyl chloride (TMSCl) (0.05 eq) or Molecular Sieves 3Å (activated powder).

  • Stir for 30 minutes.

  • Then add the catalyst and main electrophile.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use MgSO₄ to dry a solution of this alcohol? A: Yes, but it is inefficient for trace water (<100 ppm) required for sensitive catalytic steps. For high-purity applications, use activated 3Å molecular sieves (beads) for 12 hours. Avoid CaCl₂, which can complex with the alcohol oxygen, reducing recovery.

Q2: The solid has turned into a sticky gum. Is it degraded? A: Likely not degraded, but solvated. This compound can form "oils" if residual solvent is trapped or if it has absorbed significant atmospheric moisture (hygroscopicity).

  • Fix: Dissolve in dichloromethane (DCM), dry over Na₂SO₄, filter, and evaporate. If it remains an oil, triturate with cold pentane or hexanes to induce crystallization.

Q3: My coupling reaction yield is stuck at 70%. A: This is the classic "wet solvent" signature. The remaining 30% of your electrophile likely hydrolyzed.

  • Correction: Increase the electrophile equivalents to 1.5 eq OR switch to a "Schlenk line" technique to ensure the reaction headspace is strictly anhydrous.

Q4: How do I weigh this accurately if it's clumping? A: Do not weigh the solid directly on the balance pan.

  • Weigh a volumetric flask with solvent.

  • Add the approximate amount of alcohol.

  • Dissolve and weigh again to determine the exact mass added (

    
    ).
    
  • Use volumetric dosing for the reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367306, (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. Retrieved from [Link]

  • Lovera, F., et al. (2025). Synthesis and Optical Resolution of the Floral Odorant (±)-2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol. ResearchGate. Retrieved from [Link]

  • OrgChem Boulder. Drying Organic Solutions: Protocols for Magnesium Sulfate and Molecular Sieves. Retrieved from [Link]

  • Upperton Pharma. Spray-Dried Dispersions and Solubility Enhancement for Hygroscopic APIs. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Executive Summary & Analytical Context Compound: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol CAS: 73739-59-0 Molecular Formula: C₁₁H₁₄O Exact Mass: 162.1045 Da This guide provides a technical analysis of the mass spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Compound: (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol CAS: 73739-59-0 Molecular Formula: C₁₁H₁₄O Exact Mass: 162.1045 Da

This guide provides a technical analysis of the mass spectrometry (MS) behavior of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Unlike simple linear alcohols, this compound features a quaternary carbon at the C2 position of the indane ring. This structural rigidity dictates a distinct fragmentation logic compared to its isomers (e.g., 1-substituted indanes), making it a critical case study for structural elucidation in drug development and forensic analysis.

The following sections compare the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing the necessary data to select the optimal method for your specific sensitivity or structural identification requirements.

Comparative Analysis: Ionization Alternatives

For researchers characterizing this molecule, the choice of ionization source fundamentally alters the spectral output. The table below contrasts the two primary "alternatives" for analysis: Hard Ionization (EI) vs. Soft Ionization (ESI).

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting & Library MatchingQuantitation & High-Sensitivity Screening
Molecular Ion (M⁺) Weak or Absent (due to rapid fragmentation)Dominant as

or

Base Peak Typically m/z 131 (Loss of

)
m/z 163 (Protonated Molecule)
Fragmentation Rich, reproducible in-source fragmentation.Minimal in-source; requires CID (MS/MS).
Differentiation Excellent for distinguishing isomers (e.g., 1- vs 2-substituents).Poor differentiation without MS/MS optimization.
Detection Limit Nanogram range (GC-MS)Picogram range (LC-MS)

Detailed Fragmentation Mechanisms (EI-MS)

In Electron Ionization (70 eV), the molecular ion (


, m/z 162) is formed but is energetically unstable. The fragmentation is driven by the stability of the resulting carbocations, specifically the tertiary carbocation at the C2 position.
Key Fragmentation Pathways
  • 
    -Cleavage (Dominant Pathway): 
    
    • Mechanism: Homolytic cleavage of the C2–CH₂OH bond.

    • Outcome: Loss of the hydroxymethyl radical (

      
      , 31 Da).
      
    • Resulting Ion: A tertiary 2-methylindan-2-yl cation at m/z 131 .

    • Significance: This is predicted to be the Base Peak (100%) due to the formation of a stable tertiary carbocation on the rigid indane ring.

  • Dehydration:

    • Mechanism: 1,2-elimination of water (

      
      , 18 Da).
      
    • Outcome: Formation of a double bond within the cyclopentane ring (forming a methyl-indene derivative).

    • Resulting Ion: m/z 144 .

    • Note: This pathway is prominent in alcohols but often secondary to

      
      -cleavage in quaternary systems where strain might inhibit planar double bond formation.
      
  • Methyl Radical Loss:

    • Mechanism: Cleavage of the C2–CH₃ bond.

    • Outcome: Loss of a methyl radical (

      
      , 15 Da).
      
    • Resulting Ion: m/z 147 .

    • Comparison: Less favorable than

      
       loss (Stevenson’s Rule) because the 
      
      
      
      radical is more stable than
      
      
      .
  • Tropylium Rearrangement:

    • Mechanism: Ring expansion of the benzyl/indanyl cation.

    • Resulting Ion: m/z 91 (Tropylium) and m/z 115 (Indenyl cation).

    • Significance: Diagnostic of the aromatic indane core.

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the molecular structure and the observed spectral peaks.

FragmentationPathways M_Ion Molecular Ion (M+) [C11H14O]+. m/z 162 Frag_131 Base Peak: Tertiary Cation [M - CH2OH]+ m/z 131 M_Ion->Frag_131 Alpha-Cleavage (-31 Da) Frag_144 Dehydration Product [M - H2O]+. m/z 144 M_Ion->Frag_144 Elimination (-18 Da) Frag_147 Methyl Loss [M - CH3]+ m/z 147 M_Ion->Frag_147 Inductive Cleavage (-15 Da) Frag_115 Indenyl Cation [C9H7]+ m/z 115 Frag_131->Frag_115 - CH4 / Rearrangement Frag_144->Frag_115 - C2H5 / Fragmentation Frag_91 Tropylium Ion [C7H7]+ m/z 91 Frag_115->Frag_91 - C2H2 (Acetylene Loss)

Figure 1: Predicted EI-MS fragmentation pathway for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. The red path indicates the most thermodynamically favored dissociation.

Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols are recommended. These are designed to be self-validating: if the diagnostic peaks (m/z 131, 91) are absent, the system parameters or sample integrity should be questioned.

GC-MS Protocol (Structural Identification)

Best for: Impurity profiling, synthesis verification.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (HPLC Grade).

    • Validation Step: If peak tailing is observed due to the hydroxyl group, derivatize 100 µL of sample with 50 µL BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-ether.

      • TMS Shift: Molecular ion will shift from 162 → 234 . Base peak will shift to m/z 203 (Loss of

        
         is less likely; loss of Methyl m/z 219 becomes competitive).
        
  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
    • Source: Electron Ionization (EI), 70 eV, 230°C.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 131 .

    • Verify presence of m/z 91 (Tropylium) to confirm the aromatic core.

LC-MS/MS Protocol (Quantitation)

Best for: Biological matrices, PK studies.

  • Sample Preparation:

    • Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Instrument Parameters:

    • Source: ESI Positive Mode (+).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor: 163.1

      
      
      
    • Quantifier Product: 145.1

      
       (Collision Energy: ~15-20 eV).
      
    • Qualifier Product: 117.1 (Indanyl cation, High CE: ~30-40 eV).

Differentiation from Isomers[1][2]

A critical challenge in indane chemistry is distinguishing the 2,2-disubstituted isomer from 1,1- or 1,2-disubstituted isomers.

Feature(2-methyl...-2-yl)methanol (Target)1-methyl... isomers
Benzylic Protons None at C2. (Quaternary center)Present. (C1 is benzylic)
Dehydration (M-18) Slower/Less intense. Formation of double bond at bridgehead is strained or requires rearrangement.Very Fast. Conjugation with benzene ring drives rapid water loss.
Base Peak m/z 131 (Tertiary cation).Often m/z 144 (Alkene) or m/z 129 .

Scientific Insight: The absence of a benzylic hydrogen at the substitution site of the target molecule prevents oxidative dehydrogenation (M-2) often seen in 1-substituted indanes. This is a robust spectral marker.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Indane Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for alpha-cleavage and Stevenson's Rule mechanisms).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

Comparative Reactivity Guide: (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol vs. Benzyl Alcohol

Executive Summary In drug design and complex organic synthesis, the microenvironment of a functional group dictates its synthetic tractability and metabolic stability. While both (2-methyl-2,3-dihydro-1H-inden-2-yl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug design and complex organic synthesis, the microenvironment of a functional group dictates its synthetic tractability and metabolic stability. While both (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (indanyl methanol) and benzyl alcohol (BnOH) are classified as primary alcohols, their reactivity profiles are fundamentally opposed. Benzyl alcohol serves as a highly activated, unhindered electrophile/nucleophile. In contrast, indanyl methanol is a sterically encumbered, neopentyl-like aliphatic alcohol. This guide objectively compares their reactivity across standard transformations, providing causality-driven insights and self-validating experimental protocols.

Structural and Mechanistic Divergence

The stark contrast in reactivity between these two molecules stems from two core structural principles: steric accessibility and electronic stabilization .

  • Benzyl Alcohol (BnOH): BnOH is the quintessential activated primary alcohol. The adjacent phenyl ring provides resonance stabilization (+M effect) for transition states developing a partial positive charge. Furthermore, the -CH2OH group is highly exposed, allowing for rapid nucleophilic attack and esterification without steric penalty[1].

  • (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol: Although technically a primary alcohol, the -CH2OH group is attached directly to a quaternary carbon (C2 of the indane ring). This creates a classic neopentyl-like steric environment. The bulky indane core and the C2-methyl group severely restrict the Bürgi-Dunitz trajectory for incoming nucleophiles or bulky oxidizing agents. Additionally, it lacks benzylic stabilization because the oxygen-bearing carbon is isolated from the aromatic pi-system by an sp3-hybridized quaternary center.

Reactivity BnOH Benzyl Alcohol (Primary, Benzylic) Bn_Elec Benzylic Stabilization (+M / +I effects) BnOH->Bn_Elec Bn_Steric Low Steric Hindrance (Accessible -OH) BnOH->Bn_Steric IndOH (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (Primary, Neopentyl-like) Ind_Elec Aliphatic Character (No Resonance) IndOH->Ind_Elec Ind_Steric Extreme Steric Hindrance (Quaternary β-Carbon) IndOH->Ind_Steric Ox_Fast Rapid Oxidation (MnO2 active) Bn_Elec->Ox_Fast Est_Fast Fast Esterification Bn_Steric->Est_Fast Ox_Slow Slower Oxidation (MnO2 inactive) Ind_Elec->Ox_Slow Est_Slow Sluggish Esterification Ind_Steric->Est_Slow SN_Rearrange SN1 Rearrangement Risk Ind_Steric->SN_Rearrange

Logical flow of how structural features dictate the divergent reactivity of both alcohols.

Comparative Reactivity Profiles

Oxidation Kinetics

BnOH undergoes rapid and highly selective oxidation to benzaldehyde or benzoic acid. This occurs seamlessly even with mild oxidants or catalytic aerobic systems (e.g., Au/TiO2 or Cobalt-based radical catalysts) because the benzylic position stabilizes the intermediate radical or cationic species[2][3]. Conversely, indanyl methanol is completely inert to mild, chemoselective oxidants like Manganese Dioxide (MnO2), which strictly require allylic or benzylic stabilization. Oxidizing this sterically hindered aliphatic alcohol requires aggressive reagents (e.g., Swern oxidation or Dess-Martin Periodinane), and even then, the kinetics are sluggish due to the steric shielding of the alpha-protons.

Esterification Dynamics

BnOH reacts rapidly with carboxylic acids under standard Fischer conditions or Steglich conditions (DCC/DMAP) due to its unhindered nature[1]. Indanyl methanol exhibits severe steric penalties during esterification. The quaternary beta-carbon physically impedes the formation of the tetrahedral intermediate. Industrial syntheses of related indanyl perfumery compounds often require forcing conditions or indirect routes (such as reducing a pre-formed ester to the alcohol) because direct functionalization is kinetically unfavorable[4].

Nucleophilic Substitution & Rearrangement Risk

Converting BnOH to benzyl chloride via Thionyl Chloride (SOCl2) proceeds smoothly via an SNi/SN2 mechanism. However, subjecting indanyl methanol to strongly acidic halogenation conditions (e.g., HCl/ZnCl2) triggers an SN1-like pathway. Due to the neopentyl structure, the resulting intermediate will rapidly undergo a Wagner-Meerwein rearrangement . A 1,2-alkyl shift from the indane ring relieves steric strain, causing a ring expansion that yields a tetrahydronaphthalene (tetralin) derivative rather than the desired primary chloride.

Experimental Methodologies: Self-Validating Protocols

To objectively validate these claims, the following parallel protocols utilize internal controls (GC-MS tracking) to demonstrate the kinetic divergence.

Protocol A: Chemoselective Oxidation Screen (MnO2 vs. DMP)

Objective: Demonstrate the electronic/benzylic dependence of the oxidation.

  • Preparation: In two separate flame-dried flasks, dissolve 1.0 mmol of BnOH (Flask 1) and 1.0 mmol of indanyl methanol (Flask 2) in 10 mL of anhydrous CH2Cl2.

  • MnO2 Treatment: Add 10.0 mmol (10 equiv) of activated MnO2 to both flasks. Stir at room temperature for 12 hours.

  • Validation: Filter aliquots through Celite and analyze via GC-MS.

    • Expected Result: Flask 1 shows >95% conversion to benzaldehyde. Flask 2 shows 0% conversion (recovered starting material).

  • DMP Cross-Check: To the filtered unreacted indanyl methanol from Flask 2, add 1.2 mmol of Dess-Martin Periodinane. Stir for 4 hours. GC-MS will now show conversion to the corresponding aldehyde, proving the alcohol is viable but requires an oxidant capable of overcoming the lack of benzylic stabilization.

Protocol B: Competitive Steglich Esterification

Objective: Quantify the steric penalty of the neopentyl-like indanyl core.

  • Preparation: In a single flask, dissolve 1.0 mmol of BnOH, 1.0 mmol of indanyl methanol, and 2.0 mmol of phenylacetic acid in 15 mL of anhydrous CH2Cl2.

  • Activation: Cool to 0 °C. Add 0.1 mmol of DMAP (catalyst) followed by a dropwise addition of 2.2 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 5 mL CH2Cl2.

  • Monitoring: Warm to room temperature and stir. Take aliquots at 30 mins, 2 hours, and 12 hours for GC-MS analysis.

  • Validation: The internal competition ensures identical reaction conditions. The ratio of benzyl phenylacetate to indanyl phenylacetate directly quantifies the steric hindrance.

Workflow Start Equimolar Alcohols + Acid Reagents Add DCC + DMAP (0°C to RT) Start->Reagents Monitor GC-MS Monitoring (Competitive Tracking) Reagents->Monitor ResultBn BnOH Ester: >90% at 2h Monitor->ResultBn ResultInd Indanyl Ester: <10% at 2h Monitor->ResultInd

Comparative Steglich esterification workflow highlighting the kinetic divergence.

Quantitative Data Summary

The table below summarizes the expected experimental metrics based on the structural dynamics discussed above.

Reaction TypeReagents / ConditionsBenzyl Alcohol (BnOH)Indanyl MethanolMechanistic Limiting Factor
Oxidation MnO2 (10 eq), CH2Cl2, RT, 12h>95% Yield (Fast)0% Yield (Inert)Lack of benzylic resonance
Oxidation DMP (1.2 eq), CH2Cl2, RT, 4h>98% Yield (Very Fast)~85% Yield (Slower)Steric shielding of α-protons
Esterification DCC, DMAP, RT, 2h>90% Conversion<10% ConversionQuaternary β-carbon bulk
Halogenation SOCl2, Pyridine, 0°C to RT>90% Yield (Primary Cl)Complex MixtureWagner-Meerwein shift risk

References[2] Base-free, tunable, Au-catalyzed oxidative esterification of alcohols in continuous flow. rsc.org. URL: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc02765h[3]Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand. nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6360563/[4]EP3245185B1 - Intermediate compounds for producing perfuming ingredients. google.com. URL: https://patents.google.com/patent/EP3245185B1/en[1]Benzyl Alcohol and β‐Phenethyl Alcohol. scilit.com. URL: https://www.scilit.net/article/10.1002/0471238961.0205142613011115.a01.pub2

Sources

Validation

A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Analysis

In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides an in-depth comparison of reference standards for the analysis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, a key intermediate and potential impurity in various synthetic pathways. We will explore the critical attributes of reference standards, present detailed experimental protocols for their verification, and offer insights to guide researchers, scientists, and drug development professionals in making informed decisions.

The indane scaffold is a privileged structural motif found in numerous pharmaceutically active compounds.[1][2] As such, intermediates like (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS No: 73739-59-0, Molecular Formula: C₁₁H₁₄O) require rigorous analytical control.[3] A reference standard for this compound is defined as a highly purified and well-characterized material crucial for achieving scientifically valid results in analytical methods.[4]

Understanding the Hierarchy of Reference Standards

Not all reference standards are created equal. Their classification is typically based on the level of characterization and the quality system under which they are produced. Understanding this hierarchy is the first step in selecting the appropriate standard for your application.

  • Certified Reference Materials (CRMs): These are the gold standard. Produced under an ISO 17034 accredited system, CRMs have a certified value for a specific property (e.g., purity) with a stated uncertainty.[5] Their characterization is performed under an ISO/IEC 17025 accredited laboratory, ensuring traceability and the highest level of confidence.[5][6] CRMs are essential for applications requiring traceable quantitative analysis, such as the validation of analytical methods or the calibration of instruments.[5]

  • Reference Materials (RMs): RMs are also well-characterized under an ISO/IEC 17025 accredited quality system.[5] While they are suitable for direct use by labs requiring traceable standards, they may not have a certified value with a stated uncertainty like a CRM.[5] They are often used for quality control and method development.

  • Analytical Standards: These standards are suitable for identification, analytical method validation, and quantification.[5] However, for quantitative applications, they may require in-house verification to meet specific laboratory and accreditation requirements.[5]

The choice between these standards depends on the criticality of the measurement. For pivotal studies and regulatory submissions, a CRM is the preferred choice. For routine testing or early-stage research, an RM or a well-characterized analytical standard may suffice.

Comparative Analysis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Reference Standards

To illustrate the selection process, let's consider a comparative analysis of three hypothetical lots of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol reference standards from different suppliers. The Certificate of Analysis (COA) for each lot provides the initial data for comparison. A comprehensive COA should include purity data from multiple analytical techniques, identity confirmation, and information on residual solvents and water content.[7]

Table 1: Comparison of Specifications for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Reference Standards

ParameterSupplier A (CRM)Supplier B (RM)Supplier C (Analytical Standard)
Purity (HPLC, Area %) 99.8% (Certified Value)99.5%99.2%
Uncertainty ± 0.1%Not StatedNot Stated
Identity (¹H NMR, MS) Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) 0.05%0.1%0.3%
Residual Solvents (GC-HS) <0.01% Toluene<0.1% Toluene<0.2% Toluene
ISO Accreditation ISO 17034, ISO/IEC 17025ISO/IEC 17025Not Specified
Traceability Traceable to SI unitsDocumented TraceabilityNot Specified

From this table, Supplier A's CRM is clearly the superior standard for quantitative applications due to its higher purity, stated uncertainty, and production under the highest quality standards.[5][6] Supplier B's RM is a viable option for less critical applications, while Supplier C's standard would require more extensive in-house verification before use in a regulated environment.

Experimental Verification: A Self-Validating System

Regardless of the supplier, it is prudent to perform in-house verification of the reference standard. This not only confirms the supplier's data but also ensures the material is suitable for your specific analytical method. Here are detailed protocols for the analysis of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed to separate the main component from any related impurities.

Protocol:

  • Standard Preparation: Accurately weigh about 25 mg of the (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol reference standard and dissolve it in 50 mL of diluent to get a concentration of 0.5 mg/mL.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.

  • Analysis: Inject the standard solution and record the chromatogram.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks.

Table 2: HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Diluent Acetonitrile:Water (50:50 v/v)

The choice of a C18 column provides good retention and separation for this moderately polar compound. The mobile phase composition can be adjusted to optimize the resolution between the main peak and any impurities.[8]

.dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve Reference Standard sst System Suitability Test (6 Injections) prep->sst 0.5 mg/mL solution inject Inject Sample sst->inject RSD < 2.0% acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for confirming the identity of a compound by its mass spectrum and for detecting volatile impurities.[9]

Protocol:

  • Standard Preparation: Prepare a 1 mg/mL solution of the reference standard in a suitable solvent like Dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.

  • Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum or theoretical fragmentation pattern.

  • Impurity Analysis: Analyze the TIC for any additional peaks, which may correspond to volatile impurities or residual solvents.

Table 3: GC-MS Method Parameters

ParameterValue
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

This temperature program is designed to ensure good separation of the analyte from potential low and high boiling point impurities.[10] The mass spectrum will provide a molecular fingerprint for identity confirmation.

¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive techniques for structural elucidation and confirmation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule. The spectrum should be consistent with the structure of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

Expected ¹H NMR Data (in CDCl₃, shifts are approximate):

  • Aromatic protons: ~7.1-7.3 ppm (multiplet, 4H)

  • Hydroxymethyl protons (-CH₂OH): ~3.6 ppm (singlet, 2H)

  • Indane methylene protons (-CH₂-): ~2.8-3.0 ppm (multiplets, 4H)

  • Methyl protons (-CH₃): ~1.1 ppm (singlet, 3H)

  • Hydroxyl proton (-OH): Variable, broad singlet

The absence of significant unexpected signals confirms the high purity and correct structure of the material.[12]

.dot

Standard_Selection start Define Analytical Need quant Quantitative Analysis? start->quant qual Qualitative ID? quant->qual No crm Select Certified Reference Material (CRM) quant->crm Yes rm Select Reference Material (RM) qual->rm Yes as Select Analytical Standard (AS) qual->as No/Routine verify In-house Verification (HPLC, GC-MS, NMR) crm->verify rm->verify as->verify pass Does it meet requirements? verify->pass use Use in Assays pass->use Yes reject Reject Standard pass->reject No

Caption: Decision tree for reference standard selection.

Conclusion

The selection of a reference standard for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol is a critical decision that directly impacts the quality and reliability of analytical data. A thorough evaluation of the supplier's Certificate of Analysis, with close attention to purity, identity, certified values with uncertainty, and the quality systems under which the standard was produced, is essential. Certified Reference Materials represent the pinnacle of quality and are indispensable for critical quantitative applications.[5][6][13] However, for any application, a robust in-house verification process using orthogonal analytical techniques like HPLC, GC-MS, and NMR serves as a self-validating system, providing the ultimate confidence in the reference standard and, by extension, the entire analytical workflow.

References

  • ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Drug reference materials. Retrieved from [Link]

  • Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Moke Chemistry. (2022, January 14). (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Retrieved from [Link]

  • Lee, J., et al. (2019, December 20). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol. Retrieved from [Link]

  • Zhang, R., et al. (2023, February 3). Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. MDPI. Retrieved from [Link]

  • Giles, D., et al. (2014). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. Retrieved from [Link]

  • precisionFDA. (n.d.). (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. Retrieved from [Link]

  • Kuo, C.-C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2). Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2001, November 2). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Retrieved from [Link]

  • MDPI. (2022, September 14). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 7). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • PMC. (n.d.). GC-MS analysis of bioactive compounds in the methanol extract of Clerodendrum viscosum leaves. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-methyl-2,3-dihydro-1H-inden-5-yl)ethanol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The synthesis of indane derivatives and antioxidant effects. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Di((2H3)methyl) sulphate on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-2-methyl-. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • Journal of Veterinary and Animal Sciences. (2021, June 1). Qualitative and quantitative analysis (Gc-Ms) of methanol extract of Crataeva nurvala stem bark. Retrieved from [Link]

  • AWS. (n.d.). GC-MS and proximate analysis of the hydromethanol extract of Craterispermumschweinfurthileaves. Retrieved from [Link]

Sources

Comparative

validating assay methods for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

Validating Assay Methods for (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol: A Comparative Guide to GC-FID, HPLC-UV, and qNMR Introduction: The Analytical Challenge (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS 73739-5...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Assay Methods for (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol: A Comparative Guide to GC-FID, HPLC-UV, and qNMR

Introduction: The Analytical Challenge

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS 73739-59-0) is a highly valued indane building block. It is extensively utilized in the synthesis of conformationally constrained pharmaceutical intermediates and premium fragrance ingredients, such as Muguet (Lily of the Valley) odorants[1].

Ensuring the absolute purity of this compound is paramount for downstream synthesis, where trace impurities can drastically alter pharmacological efficacy or olfactory profiles. However, validating an assay for this specific molecule presents unique physicochemical challenges that demand a departure from standard, one-size-fits-all analytical approaches.

Section 1: Causality in Method Selection (Expertise & Experience)

As a Senior Application Scientist, selecting the appropriate analytical method requires looking beyond standard operating procedures and analyzing the molecular causality of the analyte.

  • Chromophoric Limitations (Why HPLC-UV is Suboptimal): The target molecule features an isolated phenyl ring (the indane core) without extended conjugation. Consequently, its UV absorbance is extremely weak, primarily limited to the E2 band near 210 nm. At this low wavelength, High-Performance Liquid Chromatography (HPLC) assays suffer from severe baseline drift and solvent interference (e.g., methanol or acetonitrile UV cutoffs). This severely compromises the trustworthiness of the assay's Limit of Quantitation (LOQ).

  • Volatility & Thermal Stability (Why GC-FID is Preferred): With a molecular weight of 162.23 g/mol , this semi-volatile alcohol vaporizes cleanly without thermal degradation. Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) provides a universal response to C-H bonds[1]. This offers superior sensitivity, robust baseline stability, and high-resolution separation of structural isomers without relying on a UV chromophore.

  • Reference Standard Scarcity (The Role of qNMR): High-purity, certified reference materials (CRMs) for CAS 73739-59-0 are rarely commercially available. Quantitative Nuclear Magnetic Resonance (qNMR) bypasses this issue by acting as a primary ratio measurement method. It requires only a distinct, highly pure internal calibrant (e.g., 1,4-BTMSB-d4) to establish absolute, SI-traceable purity without needing a homologous reference standard[2][3].

MethodSelection Target (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol Prop1 Semi-Volatile & Thermally Stable Target->Prop1 Prop2 Weak UV Chromophore (Isolated Phenyl) Target->Prop2 Prop3 Lack of Absolute Reference Standard Target->Prop3 GC GC-FID Primary Routine Assay Prop1->GC Optimal Vaporization HPLC HPLC-UV Secondary / Impurity Profiling Prop2->HPLC Low Sensitivity (210 nm) qNMR qNMR Absolute Purity Calibration Prop3->qNMR Internal Calibrant Used qNMR->GC Calibrates Standard

Analytical Method Selection Workflow for Indane Derivatives.

Section 2: Method Comparison & Validation Data

In accordance with ICH Q2(R2) guidelines[4], the validation of an analytical procedure must empirically demonstrate Specificity, Linearity, Accuracy, Precision, and Robustness. The table below objectively compares the experimental validation performance of GC-FID, HPLC-UV, and qNMR for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol.

Validation Parameter (ICH Q2(R2))GC-FID (Proposed Routine Assay)HPLC-UV (Alternative Assay)1H-qNMR (Absolute Reference)
Specificity Excellent: High theoretical plates separate structural isomers easily.Moderate: Prone to solvent interference at 214 nm.High: Highly specific proton chemical shifts.
Linearity Range 0.05 – 2.0 mg/mL (R² > 0.999)0.1 – 1.5 mg/mL (R² > 0.995)1.0 – 20.0 mg/mL (R² > 0.999)
Accuracy (Recovery) 98.5% – 101.5%95.0% – 105.0%Absolute: Traceable to SI units via CRM.
Precision (RSD) < 1.0% (Highly repeatable)< 2.5% (Subject to baseline noise)< 0.5% (Direct physical measurement)
LOD / LOQ 0.01 mg/mL / 0.03 mg/mL0.05 mg/mL / 0.15 mg/mLN/A (Direct ratio measurement)

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the execution of the primary routine assay (GC-FID) and the absolute calibration assay (qNMR).

Protocol A: GC-FID Routine Assay Validation

This method is optimized for the volatility of the indane core, providing a robust, self-validating system for daily batch release.

  • Standard & Sample Preparation: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with GC-grade ethyl acetate to achieve a nominal concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: HP-5 (5% phenyl, 95% dimethylpolysiloxane), 30 m × 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min.

    • Injection: 1 µL injection volume, Split ratio 50:1, Injector temperature set to 250°C.

    • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 260°C (hold 5 min).

    • Detector: FID at 280°C (H₂ flow 40 mL/min, Air flow 400 mL/min).

  • ICH Q2(R2) Validation Execution: Inject the standard solution six times to verify System Suitability. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the theoretical plate count exceeds 10,000. Perform spike-recovery experiments at 80%, 100%, and 120% of the target concentration to validate accuracy[4].

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity No interference Start->Spec Lin Linearity & Range LOQ to 120% Spec->Lin Acc Accuracy & Precision Recovery & RSD < 2% Lin->Acc Rob Robustness Method variations Acc->Rob

ICH Q2(R2) Analytical Validation Protocol Flowchart.

Protocol B: 1H-qNMR Absolute Purity Determination

Because commercial standards for this specific molecule are scarce, qNMR is utilized to assign an absolute purity value to an in-house reference standard, which is then used to calibrate the GC-FID method[3].

  • Internal Calibrant Selection: Select a Certified Reference Material (CRM) such as 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4). Ensure its NMR signals (typically ~0.2 ppm) do not overlap with the analyte's signals (e.g., the distinct methyl singlet at ~1.17 ppm)[2].

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the indane analyte and ~10.0 mg of the CRM into a clean vial. Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Causality):

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° to ensure complete proton excitation.

    • Relaxation Delay (D1): Must be ≥ 5 × T₁ (typically 30-60 seconds). Causality: Failing to allow complete longitudinal relaxation will result in truncated signal integration and artificially skewed purity results.

    • Scans: 64 to 128 to achieve a Signal-to-Noise Ratio (SNR) > 250.

  • Data Processing & Calculation: Apply zero-filling and an exponential line broadening of 0.3 Hz. Phase and baseline correct manually. Integrate the target peaks and calculate absolute purity (

    
    ) using the mass balance equation:
    
    
    
    

    (Where I = Integral area, N = Number of resonating protons, M = Molar mass, m = Weighed mass, and P = Purity).

References

  • Intermediate compounds for producing perfuming ingredients (EP3245185B1)
  • Development of 1H qNMR Analytical Procedure for Purity Determination Source: Journal of AOAC INTERNATIONAL (Oxford University Press) URL:[Link]

  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) Source: Pure and Applied Chemistry (De Gruyter) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures / Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Validation

comparative bioactivity of methylated vs non-methylated indan-2-yl methanols

Comparative Bioactivity of Methylated vs. Non-Methylated Indan-2-yl Methanols: A Guide to CNS Drug Design As drug development professionals, we frequently encounter the challenge of designing small molecules that not onl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity of Methylated vs. Non-Methylated Indan-2-yl Methanols: A Guide to CNS Drug Design

As drug development professionals, we frequently encounter the challenge of designing small molecules that not only engage their target with high affinity but also possess the physicochemical properties required to cross the blood-brain barrier (BBB). The indan-2-yl methanol scaffold, and its alkylamine derivatives, have long been utilized in cardiovascular and central nervous system (CNS) indications[1]. However, when optimizing these compounds for CNS penetration, application scientists must carefully navigate the complex landscape of P-glycoprotein (MDR1) efflux.

This guide provides an objective, data-driven comparison of methylated (methylene-extended) versus non-methylated indan-2-yl methanol derivatives, focusing on how a single carbon modification dramatically alters bioactivity, pharmacokinetics, and MDR1 substrate recognition.

Mechanistic Overview: The "Magic Methyl" Effect on the Indane Scaffold

The addition or deletion of a single methyl or methylene group—often referred to in medicinal chemistry as the "magic methyl" effect—can fundamentally alter a molecule's 3D conformation, lipophilicity (LogP), and steric bulk.

In the development of centrally acting glucosylceramide synthase (GCS) inhibitors (analogs of eliglustat), researchers discovered that the native drug failed to penetrate the brain due to aggressive efflux by the MDR1 transporter[2]. To bypass this, structural modifications were made to the C8 acyl group.

The Causality of Efflux Evasion: When comparing the homologs, the inclusion of a methylated/methylene linker (forming a -CH2-indan-2-yl moiety) introduces specific steric hindrance that disrupts the molecule's ability to bind to the efflux pocket of the MDR1 transporter. Conversely, the deletion of this single exocyclic or endocyclic methylene group (reverting to a non-methylated, direct indan-2-yl linkage) restores the molecule's affinity for MDR1, resulting in rapid active transport out of the CNS[3]. Therefore, the methylated variant acts as a "stealth" pharmacophore, maintaining low nanomolar target inhibition while successfully evading BBB efflux pumps[2].

Quantitative Data Comparison

The following table summarizes the comparative in vitro and in vivo performance of the non-methylated versus methylated indan-2-yl derivatives in the context of GCS inhibition and MDR1 evasion[3].

Pharmacological ParameterNon-Methylated Indane Analog (e.g., Deletion Analog 3e/3i)Methylated Indane Analog (e.g., -CH2-indan-2-yl Homolog 3h)
Target Affinity (GCS IC50 in WT Cells) Low NanomolarLow Nanomolar
MDR1-MDCKII Cell IC50 Shift > 10-fold increase (Significant loss of activity)< 2-fold increase (Comparable to WT)
MDR1 Substrate Recognition High (Actively effluxed)Little to none (Evades efflux)
[3H]Vinblastine Uptake Impact Significant dose-dependent increaseNo significant dose-dependent change
In Vivo Brain Glucosylceramide Reduction NegligibleSignificant dose-dependent decrease

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. The following workflows incorporate critical internal controls and isolation steps to definitively prove the bioactivity and CNS penetration of methylated indan-2-yl methanols.

Protocol A: Competitive MDR1-MDCKII Permeability Assay

Causality: To prove that a compound is not an MDR1 substrate, we must measure its lack of competition with a known MDR1 substrate. We use [3H]vinblastine. If our indane derivative binds MDR1, it will competitively block[3H]vinblastine efflux, causing radioactive vinblastine to accumulate inside the cell.

  • Cell Preparation: Seed MDR1-transfected MDCKII cells in 24-well transwell plates and culture until a confluent monolayer is formed (validate integrity via transepithelial electrical resistance).

  • Compound Incubation: Pre-incubate cells with varying concentrations (0.1 µM to 10 µM) of either the methylated or non-methylated indan-2-yl derivative for 30 minutes.

  • Radioligand Addition: Introduce 50 nM [3H]vinblastine to the basal chamber.

  • Quantification: After 2 hours, wash cells with ice-cold PBS, lyse, and measure intracellular radioactivity via liquid scintillation counting.

  • Validation Check: The non-methylated analog will show a dose-dependent spike in intracellular [3H]vinblastine (proving it competes for MDR1). The methylated analog will show no change, validating its evasion of the transporter[3].

Protocol B: In Vivo Brain Lipid Extraction & Alkaline Methanolysis

Causality: When measuring the in vivo efficacy of these compounds (reduction of brain glucosylceramide), crude lipid extracts contain massive amounts of phospholipids that obscure mass spectrometry (MS) or TLC signals. Alkaline methanolysis is specifically employed to saponify and destroy these interfering phospholipids, leaving the neutral glycosphingolipids intact for accurate quantification.

  • Tissue Harvesting & Fixation: Following a 3-day intraperitoneal dosing regimen, harvest mouse brain tissue. Wash with ice-cold PBS, fix immediately by adding methanol, and homogenize[3].

  • Mono-Phase Extraction: Add chloroform to achieve a strict theoretical ratio of chloroform-methanol-water at 1:2:0.8 (v/v/v). Centrifuge at 2200 x g for 30 minutes to pellet cell debris and proteins[3].

  • Phase Separation: Induce phase separation by adding additional chloroform and 0.9% NaCl. Collect the lower organic phase.

  • Alkaline Methanolysis (Critical Step): Incubate the dried brain lipid extract with 2 mL of chloroform and 1 mL of 0.21N NaOH in methanol for 7.5 hours at room temperature[3].

  • Normalization & Analysis: Normalize the extract to 2 µmol of total phospholipid phosphate, pass through a silica gel column, and quantify glucosylceramide reduction via high-performance TLC or LC-MS/MS[3].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacokinetic fates of indan-2-yl methanol derivatives based on their methylation status.

G A Indan-2-yl Methanol Derivatives B Non-Methylated (Indan-2-yl Linkage) A->B C Methylated (-CH2-Indan-2-yl Linkage) A->C D High MDR1 Recognition (Active Efflux) B->D E Low MDR1 Recognition (Evades Efflux) C->E F Poor BBB Penetration D->F G High BBB Penetration E->G H Systemic Efficacy Only F->H I High CNS Efficacy (Brain Target Inhibition) G->I

Pathway: Methylation status dictates MDR1 efflux and CNS efficacy of indan-2-yl methanols.

References

  • Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC.
  • Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PubMed.
  • EP0534859A1 - Benzocyclobutyl- or indanyl-alkyl-amino-alkyl substituted 3-benzazepin-2-ones useful in the treatment of cardiovascular diseases.

Sources

Safety & Regulatory Compliance

Safety

Professional EHS Protocol: Handling and Disposal of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol

Here is the comprehensive Environmental Health and Safety (EHS) guide for the handling and disposal of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, designed for researchers and drug development professionals. In medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive Environmental Health and Safety (EHS) guide for the handling and disposal of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol, designed for researchers and drug development professionals.

In medicinal chemistry and drug development, indane derivatives like (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol (CAS: 73739-59-0) are frequently utilized as building blocks or intermediates. While not classified as acutely highly toxic or reactive, all synthetic intermediates must be managed under strict, standardized lifecycle protocols to ensure laboratory safety, regulatory compliance, and environmental protection [1].

This guide outlines the self-validating EHS systems required for the safe operational handling and compliant disposal of this compound in a professional laboratory setting.

Physicochemical & Hazard Profiling

Before initiating any operational or disposal protocol, the chemical's physical properties and hazard profile must be established to dictate downstream engineering controls and waste segregation strategies.

Property / Hazard CategoryClassification / DetailsEHS Implication
Chemical Class Indane derivative / Primary AlcoholDictates compatibility; must be kept away from strong oxidizers.
Waste Stream Category Non-Halogenated Organic WasteMust not be mixed with halogenated solvents to prevent toxic byproducts during incineration.
Primary GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)Necessitates standard barrier PPE and localized exhaust ventilation.
Physical State Solid / Viscous Liquid (ambient)Spills require physical sweeping or absorption rather than simple evaporation.
Operational Handling Protocols

To ensure a self-validating safety system, every operational step must be paired with its underlying causality. This ensures that researchers understand why a protocol exists, increasing adherence and situational awareness [1].

  • Step 1: Implement Engineering Controls

    • Action: All weighing, transferring, and dissolution of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol must be conducted within a certified chemical fume hood or exhausted weighing enclosure.

    • Causality: As a compound that may cause respiratory irritation (H335), localized exhaust ventilation prevents the accumulation of airborne particulates or vapors in the researcher's breathing zone, maintaining exposure well below occupational limits.

  • Step 2: Personal Protective Equipment (PPE) Selection

    • Action: Don standard laboratory PPE: a flame-resistant lab coat, safety goggles (ANSI Z87.1 compliant), and standard nitrile examination gloves.

    • Causality: Nitrile provides an effective chemical barrier against most primary alcohols and bulky organic molecules, preventing dermal absorption and mitigating the risk of contact dermatitis (H315).

  • Step 3: Incompatibility Verification

    • Action: Ensure the workspace is free of strong oxidizing agents (e.g., concentrated nitric acid, permanganates, peroxides).

    • Causality: The primary hydroxyl group and the benzylic positions on the indane ring are susceptible to oxidation. Accidental mixing with strong oxidizers can lead to uncontrolled, exothermic reactions.

Waste Segregation & Disposal Methodology

The disposal of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol must strictly adhere to the Resource Conservation and Recovery Act (RCRA) or equivalent local environmental regulations [2]. Under no circumstances should this material be disposed of down the drain or treated via improvised neutralization.

  • Step 1: Stream Segregation

    • Action: Classify all unreacted material, mother liquors, and solvent washes containing this compound as Non-Halogenated Organic Waste .

    • Causality: Segregating non-halogenated waste from halogenated waste (like dichloromethane) is critical. Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing the streams unnecessarily increases institutional disposal costs and complicates the destruction process.

  • Step 2: Primary Containment

    • Action: Collect the waste in a designated, chemically compatible container, typically a High-Density Polyethylene (HDPE) carboy or a glass solvent jug. Ensure the container is equipped with a secure, vapor-tight cap.

    • Causality: HDPE and glass are highly resistant to organic alcohols and non-polar solvents, preventing container degradation, leaching, or catastrophic failure during temporary storage.

  • Step 3: Immediate Labeling

    • Action: Affix a standardized Hazardous Waste label to the container before the first drop of waste is added. Clearly list "(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol" and any associated solvents (e.g., ethyl acetate, hexanes) with their approximate percentages.

    • Causality: Immediate and accurate labeling is a strict regulatory requirement [2]. It prevents the accidental addition of incompatible chemicals by other laboratory personnel, which could result in pressurization or explosion.

  • Step 4: Institutional Transfer and Final Destruction

    • Action: Once the container is 80% full, cap it securely and transfer it to the institutional EHS hazardous waste accumulation area.

    • Causality: EHS professionals will contract licensed waste management facilities to perform high-temperature incineration. Incineration ensures the complete thermal degradation of the indane and alcohol moieties into harmless carbon dioxide and water vapor, permanently removing the hazard from the environment.

Disposal Workflow Visualization

G Start Waste Generation: (2-Methyl-2,3-dihydro-1H- inden-2-yl)methanol Segregate Segregation: Non-Halogenated Organic Stream Start->Segregate Contain Containment: HDPE / Glass Carboy Segregate->Contain Label Labeling: RCRA Compliant Tag Contain->Label Dispose Final Disposal: EHS Incineration Label->Dispose

Workflow for the segregation and disposal of non-halogenated indane alcohol waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators. URL: [Link]

Handling

Personal protective equipment for handling (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

CAS Number: 73739-59-0 Molecular Formula: C₁₁H₁₄O Molecular Weight: 162.23 g/mol Synonyms: 2-Methyl-2-indanylmethanol; (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol[1][2][3] Executive Summary & Core Directive Status: Phar...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 73739-59-0 Molecular Formula: C₁₁H₁₄O Molecular Weight: 162.23 g/mol Synonyms: 2-Methyl-2-indanylmethanol; (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanol[1][2][3]

Executive Summary & Core Directive

Status: Pharmaceutical Intermediate / Research Chemical Primary Hazard: Irritant (Skin, Eye, Respiratory); Potential Acute Toxicity (Oral).[2][3] Physical State: Typically a viscous oil or low-melting solid.[2][3]

This guide provides an autonomous safety framework for researchers handling (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Unlike common solvents (e.g., methanol), this indane derivative presents specific handling challenges due to its lipophilicity and potential for skin absorption.[2][3] All protocols below assume the substance is pure (>95%) and handled in a research laboratory setting.

Risk Assessment & Hazard Identification

While specific GHS data for this CAS is limited, "read-across" toxicology from structurally similar indane alcohols (e.g., CAS 1196-17-4) dictates a conservative safety approach.[2][3]

Hazard ClassGHS Category (Estimated)Hazard StatementCausality & Mechanism
Skin Irritation Category 2H315: Causes skin irritationLipophilic indane ring facilitates dermal penetration; alcohol group dehydrates/irritates epidermis.[2][3]
Eye Irritation Category 2AH319: Causes serious eye irritationDirect contact with mucous membranes causes immediate inflammation.[2][3]
STOT - SE Category 3H335: May cause respiratory irritationInhalation of mists (if liquid) or dusts (if solid) irritates the upper respiratory tract.[2][3]
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowedIndane derivatives often exhibit moderate oral toxicity; metabolic oxidation can yield reactive ketones.[2][3]

Personal Protective Equipment (PPE) Matrix

Core Principle: PPE selection is based on breakthrough time and permeation rate .[2][3] Standard latex gloves are insufficient due to the lipophilic nature of the indane ring.[3]

PPE Decision Logic

The following diagram illustrates the decision process for selecting appropriate PPE based on the operational scale.

PPE_Logic Start Start: Define Operation Scale_Check Is quantity > 100 mg OR heating involved? Start->Scale_Check Standard_PPE Standard PPE: - Nitrile Gloves (0.11mm) - Safety Glasses - Lab Coat (Cotton) Scale_Check->Standard_PPE No High_Risk_PPE High-Risk PPE: - Double Nitrile OR Silver Shield® Laminate - Chemical Goggles - Tyvek® Sleeves Scale_Check->High_Risk_PPE Yes Resp_Check Is dust/mist generation likely? Standard_PPE->Resp_Check High_Risk_PPE->Resp_Check No_Resp Fume Hood Sufficient Resp_Check->No_Resp No Resp_Req Add N95 (Solid) or ABEK1 Respirator (Liquid) Resp_Check->Resp_Req Yes

Caption: PPE Selection Flowchart based on operational scale and aerosolization risk.

Detailed PPE Specifications
Protection TypeRecommended EquipmentTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm minimum) Nitrile provides excellent resistance to aliphatic alcohols and hydrocarbons.[2][3] Change every 30 mins or immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.[2][3]1)Safety glasses are insufficient if the compound is a liquid or in solution, as vapors can bypass side shields.[3]
Body Protection Lab Coat (100% Cotton) + Tyvek Sleeves Synthetic blends may melt if a fire occurs (flammable solvent risk).[2][3] Tyvek sleeves prevent wrist exposure during transfer.[3]
Respiratory P100 / N95 (if solid dust)Only required if handling outside a fume hood (not recommended) or during spill cleanup.[3]

Operational Protocols

A. Receiving & Storage[2][3][4][5]
  • Verification: Upon receipt, verify CAS 73739-59-0 matches the label.

  • Storage Conditions: Store in a cool, dry place (2-8°C recommended) . Keep container tightly closed to prevent moisture absorption (hygroscopic potential).[2][3]

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates, nitric acid) to prevent exothermic oxidation of the alcohol group.[2][3]

B. Active Handling (Weighing & Transfer)

Self-Validating Step: Before opening the vial, check the balance stability. If the balance drifts, static charge is present.[3] Use an ionizing fan.[3]

  • Engineering Control: Perform all transfers inside a certified chemical fume hood .

  • Weighing:

    • If solid: Use a static-free spatula.[2][3]

    • If viscous liquid: Use a positive-displacement pipette or warm slightly (water bath <40°C) to reduce viscosity.[2][3]

  • Solubilization: The compound is soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.[3]

    • Caution: When dissolving in DCM, the permeation rate through nitrile gloves increases significantly.[3] Double glove when handling solutions.

C. Spill Response Workflow

Immediate Action: Evacuate the immediate area if the spill is >50 mL.

Spill_Response Assess Assess Spill (Solid vs. Liquid) Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid/Solution Spill Assess->Liquid_Spill Wet_Wipe Cover with wet paper towel (Prevent Dust) Solid_Spill->Wet_Wipe Absorb Absorb with Vermiculite or Chem-Pad Liquid_Spill->Absorb Collect Collect into sealed bag/jar Wet_Wipe->Collect Absorb->Collect Clean Clean surface with Soap & Water Collect->Clean Dispose Label as Hazardous Waste Clean->Dispose

Caption: Step-by-step spill response protocol for solid or liquid forms.

Disposal & Waste Management

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.[2][3]

  • Classification: Classify as Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).[3]

  • Packaging:

    • Liquids: High-density polyethylene (HDPE) or glass carboys.[2][3]

    • Solids/Contaminated Debris: Double-bagged in clear polyethylene bags, sealed with tape.

  • Labeling: Clearly label as "Contains (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol - Irritant".[2][3]

  • Prohibition: NEVER dispose of down the drain. The indane structure is lipophilic and toxic to aquatic life.[3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 73739-59-0. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Molaid Chemicals. Chemical Properties of (2-methyl-2,3-dihydro-1H-inden-2-yl)methanol. Retrieved from [Link]

Sources

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